molecular formula C6H11NO B3256872 6-Oxa-3-azabicyclo[3.2.1]octane CAS No. 279-89-0

6-Oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B3256872
CAS No.: 279-89-0
M. Wt: 113.16
InChI Key: QJIFFAMGOQBKPK-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.2.1]octane is a nitrogen- and oxygen-containing bridged bicyclic scaffold of significant interest in medicinal and synthetic chemistry. Its unique rigid structure mimics tropane-like alkaloids, making it a valuable building block in drug discovery for constructing molecules with potential biological activity . While specific pharmacological data for this exact isomer is limited, the broader class of azabicyclo[3.2.1]octane derivatives has demonstrated a range of promising biological activities. These activities are often derived from their structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine . Related compounds have shown high affinity for neuronal nicotinic acetylcholine receptors, potent analgesic effects, and activity as triple re-uptake inhibitors (TRUI) or κ-opioid receptor (KOR) agonists . The synthesis of this bicyclic architecture can be achieved through various methods, including intramolecular cyclization and rearrangements . One efficient route for its closely related isomer, 8-oxa-3-azabicyclo[3.2.1]octane, involves a one-pot catalytic aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia . This scaffold provides researchers with a versatile and critical intermediate for the development of novel pharmaceutical agents and for use in total synthesis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-7-3-6(1)8-4-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIFFAMGOQBKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Escaping Flatland: The Strategic Integration of Bicyclic Oxa-Aza Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The paradigm of contemporary drug discovery has irrevocably shifted from the optimization of flat, sp2-hybridized aromatic systems to the exploration of three-dimensional, sp3-rich architectures. This transition—often termed "escaping flatland"—directly correlates a higher fraction of sp3 carbons (Fsp3) with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and superior metabolic stability. Among the most promising structural motifs driving this evolution are bicyclic oxa-aza scaffolds . These bridged and spirocyclic heterocycles serve as rigid, metabolically robust bioisosteres for traditional rings like phenyls, morpholines, and piperazines.

As a Senior Application Scientist, this whitepaper provides an authoritative, in-depth technical guide to the structural rationale, advanced synthetic methodologies, and medicinal chemistry applications of novel bicyclic oxa-aza scaffolds.

Structural Rationale & Physicochemical Impact

Replacing a planar phenyl ring or a flexible morpholine with a bicyclic oxa-aza scaffold fundamentally alters a molecule's physicochemical profile. The introduction of a one-carbon bridge or a spirocyclic junction restricts conformational freedom, locking the heteroatoms in optimal vectors for target engagement. Furthermore, these scaffolds systematically lower lipophilicity (LogP) while shielding vulnerable metabolic soft spots from cytochrome P450 (CYP450) oxidation.

The 1[1] are prime examples of bridged, saturated heterocycles that provide rigid replacements for pyrrolidines and tetrahydrofurans.

Quantitative Data Presentation: Physicochemical Profiling

The following table summarizes the quantitative improvements observed when transitioning from flat benchmarks to bicyclic oxa-aza architectures.

Scaffold ClassRepresentative MotifPrimary Bioisosteric TargetAvg.

LogP vs Flat Analog
Fsp3 ContributionMetabolic Stability Impact
Bicyclo[2.1.1]hexanes 2-Oxa-BCH / 2-Aza-BCHPhenyl, Pyrrolidine, THF-0.5 to -1.2High (1.0)Enhanced (blocks CYP450 oxidation sites)
Bicyclo[2.2.1]heptanes 2-Oxa/Aza-bicyclo[2.2.1]heptaneMorpholine, Piperazine-0.4 to -0.8High (0.85)Enhanced (steric shielding of heteroatoms)
Spiro[3.2.0]heptanes 2-Oxa-1-azaspiro[3.2.0]heptanePiperidine, Azetidine-0.3 to -0.7High (0.85)Moderate to High (prevents N-dealkylation)
Bicyclo[3.1.0]hexanes Oxa/Aza-bicyclo[3.1.0]hexaneCyclopentane, Proline-0.2 to -0.6High (1.0)High (rigid cyclopropane core)

Advanced Synthetic Methodologies & Self-Validating Protocols

The historical bottleneck in deploying these scaffolds has been synthetic accessibility. Recent breakthroughs in catalysis and photochemistry have democratized their use. Robust methodologies must not only yield the desired scaffold but do so with high diastereoselectivity and functional group tolerance.

Protocol A: Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes via Proton Relay Catalysis

This protocol leverages an aminotriphenolate Al(III) complex to mediate the transformation of cyclic


-epoxy-alcohols/amines into bridged bicyclic systems, as detailed in recent 2[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the cyclic

    
    -epoxy alcohol/amine substrate in an anhydrous organic solvent (e.g., dichloromethane) under an inert argon atmosphere.
    
    • Causality: Anhydrous conditions prevent premature hydrolysis of the epoxide, ensuring the substrate remains intact for intramolecular attack.

  • Catalyst Assembly & Activation: Add the aminotriphenolate Al(III) complex (AltBu) alongside tetrabutylammonium bromide (TBAB).

    • Causality: The Al(III) metal center acts as a potent Lewis acid to activate the epoxide ring. Concurrently, the phenolate ligands of the catalyst enable a critical proton relay . Direct proton transfer from the alcohol/amine to the epoxide oxygen has an insurmountably high energy barrier; the phenolate ligands shuttle this proton, drastically lowering the activation energy. TBAB provides the bromide ion necessary for intermediate stabilization.

  • Transannular Cyclization: Stir the reaction mixture at room temperature for 12-24 hours. The intermediate bromo-alcoholate undergoes a double-nucleophilic displacement, yielding the bridged bicyclo[2.2.1]heptane core.

  • System Validation (Self-Correction): Run a parallel control reaction using a pre-formed halohydrin without the Al(III) catalyst.

    • Validation Check: The control must show no product formation, confirming that the Al(III)-mediated proton relay is the absolute stereodetermining and rate-limiting step, not simple basic cyclization. Monitor conversion via LC-MS (>95% expected).

G Epoxy Epoxy Alcohol/Amine Substrate Al_Cat Al(III) Aminotriphenolate Catalyst Epoxy->Al_Cat Activation Lewis Acid Epoxide Activation Al_Cat->Activation ProtonRelay Phenolate-Mediated Proton Relay Activation->ProtonRelay Intramolecular Transfer Cyclization Transannular Cyclization ProtonRelay->Cyclization Product 2-Oxa/Aza-bicyclo[2.2.1]heptane Cyclization->Product

Caption: Workflow of Al(III)-catalyzed proton relay for synthesizing bicyclo[2.2.1]heptanes.

Protocol B: Photochemical Synthesis of 2-Oxa-1-azaspiro[3.2.0]heptanes On-DNA

DNA-encoded library technology (DELT) requires exceptionally mild conditions to prevent barcode degradation. This protocol utilizes visible light to construct spirocyclic oxa-aza systems directly on DNA-tagged headpieces, 3[3].

Step-by-Step Methodology:

  • Reagent Assembly: Combine the DNA-tagged alkene headpiece (1 nmol) with an excess of 2-isoxazoline-3-carboxylate in a biocompatible solvent mixture (e.g., DMA/aqueous buffer).

  • Photochemical Activation: Irradiate the reaction vessel with visible light (blue LED,

    
     = 450 nm) at ambient temperature.
    
    • Causality: Visible light selectively excites the 2-isoxazoline-3-carboxylate to its triplet biradical state. Unlike UV irradiation, visible light prevents the formation of pyrimidine dimers or DNA strand cleavage, preserving the integrity of the genetic barcode.

  • Intermolecular Cycloaddition: The biradical intermediate engages in a [2+2] intermolecular coupling with the DNA-tagged alkene, forming the spatially multi-oriented 2-oxa-1-azaspiro[3.2.0]heptane spirocycle.

  • System Validation (Self-Correction): Purify the product via standard ethanol precipitation.

    • Validation Check: Analyze the pellet using high-resolution LC-MS. The intact mass of the DNA-conjugate must match the theoretical mass of the cycloaddition product without any -18 Da (water loss) or fragmentation peaks, verifying >95% conversion with zero DNA degradation.

DELT DNA_Tag DNA-Tagged Alkene Headpiece Cycloaddition [2+2] Intermolecular Coupling DNA_Tag->Cycloaddition Isoxazoline 2-Isoxazoline-3-carboxylate Irradiation Visible Light Irradiation Isoxazoline->Irradiation Biradical Triplet Excited State (Biradical) Irradiation->Biradical Biradical->Cycloaddition Spiro 2-Oxa-1-azaspiro[3.2.0]heptanes Cycloaddition->Spiro

Caption: Photochemical synthesis workflow for 2-oxa-1-azaspiro[3.2.0]heptanes on DNA-encoded libraries.

Medicinal Chemistry Applications & Target Validation

The integration of these scaffolds into known pharmacophores has yielded profound improvements in binding affinity and selectivity across multiple therapeutic areas.

Conformationally Constrained Antibacterials

The4[4] via intramolecular cyclopropanation of diazoacetates has revolutionized the design of oxazolidinone antibacterials (e.g., Linezolid analogs). The rigid cyclopropane core of the bicyclo[3.1.0]hexane system restricts the rotational degrees of freedom, locking the oxazolidinone pharmacophore into its bioactive conformation. This pre-organization drastically reduces the entropic penalty upon binding to the bacterial 50S ribosomal subunit, resulting in lower Minimum Inhibitory Concentrations (MICs) against resistant strains.

Glycosidase Inhibitors via Hybrid Sugars

In the realm of metabolic disorders,5[5] have been developed as potent glycosidase inhibitors. Synthesized via Ferrier rearrangement and ring-closing metathesis, these oxa-aza hybrids perfectly mimic the flattened half-chair conformation of the oxocarbenium ion transition state during glycosidic bond cleavage. The strategic placement of the basic nitrogen atom (aza) mimics the developing positive charge, leading to highly selective, low-nanomolar inhibition of target glycosidases without off-target cross-reactivity.

References

  • Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry.
  • Bicyclic hybrid sugars as glycosidase inhibitors: synthesis and comparative study of inhibitory activities of fused oxa-oxa, oxa-aza, and oxa-carbasugar hybrid molecules. Journal of Organic Chemistry.
  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters.
  • Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. The Royal Society of Chemistry.

Sources

The 6-Oxa-3-azabicyclo[3.2.1]octane Scaffold: Conformational Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry attributes of the 6-oxa-3-azabicyclo[3.2.1]octane core.

Executive Summary

The 6-oxa-3-azabicyclo[3.2.1]octane core represents a high-value pharmacophore in modern drug discovery, specifically designed as a rigidified morpholine mimetic . Unlike the flexible morpholine ring, which undergoes rapid chair-chair interconversion, this bridged bicyclic system constrains the nitrogen and oxygen vectors into a defined spatial orientation. This rigidification reduces the entropic penalty of binding, enhances selectivity for specific protein pockets (e.g., KRAS G12C, EGFR), and modulates metabolic stability by protecting the nitrogen lone pair.

This guide provides a comprehensive analysis of the core's 3D conformation, synthetic accessibility, and application in high-affinity ligand design.

Part 1: Structural Architecture & Conformational Dynamics

Geometric Definition

The scaffold is defined by the IUPAC bicyclo[3.2.1]octane numbering system:

  • Bridgeheads: Carbons 1 and 5.[1]

  • Bridge 1 (3-atom): Contains the amine. Atoms C2–N3–C4.[2]

  • Bridge 2 (2-atom): Contains the ether oxygen. Atoms O6–C7.[3]

  • Bridge 3 (1-atom): Carbon C8.

Structurally, this creates a fused system where a piperidine ring (formed by C1-C2-N3-C4-C5-C8) is bridged by an oxymethylene (-O-CH2-) unit. However, the presence of the oxygen in the 2-atom bridge (position 6) creates a unique electronic and steric profile compared to the more common 8-oxa isomer.

Conformational Analysis

The [3.2.1] system typically adopts a chair-envelope hybrid conformation:

  • Piperidine Ring (C1-C2-N3-C4-C5-C8): Predominantly adopts a distorted chair conformation. This positions the nitrogen atom (N3) to project substituents either equatorially or axially, though the bridgehead constraints heavily favor the equatorial orientation for N-substituents to minimize 1,3-diaxial strain with the C8 bridge.

  • Oxolane Ring (C1-C8-C5-O6-C7): Adopts an envelope conformation. The oxygen atom at position 6 is locked in a specific vector relative to the nitrogen, preventing the free rotation seen in acyclic ethers or flexible morpholines.

Vectorial Advantage: In a standard morpholine, the N-O distance fluctuates, and the O-vector sweeps a wide cone. In the 6-oxa-3-azabicyclo[3.2.1]octane core, the N-O distance is fixed (approx. 2.8–3.0 Å), and the oxygen lone pairs are directionally constrained, making it an ideal scaffold for targeting hydrogen bond donors in the hinge region of kinases.

Part 2: Physicochemical Profiling

The rigidification of the morpholine core alters key physicochemical properties, summarized below:

PropertyMorpholine (Reference)6-Oxa-3-azabicyclo[3.2.1]octaneImpact on Drug Design
Conformational Entropy High (Fluxional)Low (Rigid)Reduced entropic penalty upon binding (

).
Basicity (pKa) ~8.3~7.8 - 8.1Slight reduction in pKa due to inductive effects of the bridged oxygen; improves CNS penetration.
Lipophilicity (LogP) -0.86~ -0.5 to -0.2Increased lipophilicity due to the additional carbon bridge (C8) and compact shape.
Metabolic Stability ModerateHighBridgehead substitution blocks

-oxidation sites; rigidity hinders CYP450 access.
Vector Angle (N-O) VariableFixed (~109° projection)High-fidelity pharmacophore mapping.

Part 3: Synthetic Access & Protocols

Accessing the 6-oxa-3-azabicyclo[3.2.1]octane core requires constructing the bicyclic framework, typically via intramolecular etherification or transannular cyclization .

Primary Synthetic Workflow (Intramolecular Cyclization)

The most robust route involves the construction of a functionalized cyclohexene or piperidine precursor followed by ring closure.

Step-by-Step Protocol:

  • Precursor Assembly: Start with N-benzyl-3-aminocyclohex-3-en-1-ol or a functionalized diallylamine derivative.

  • Epoxidation/Functionalization: Treat the alkene with m-CPBA to generate the epoxide.

  • Cyclization (The Key Step):

    • Reagents: Acid catalysis (e.g., TsOH or BF3·OEt2).

    • Mechanism: Intramolecular nucleophilic attack of the hydroxyl group (or amine) onto the activated epoxide or alkene. For the 6-oxa core, the hydroxyl group attacks the bridgehead position to close the ether bridge.

  • Deprotection: Removal of the N-benzyl or N-Boc group (e.g., Pd/C hydrogenation or TFA) yields the free amine.

Visualization of Synthetic Logic

The following diagram illustrates the logic flow from a flexible precursor to the rigidified bicyclic core.

SynthesisLogic cluster_0 Key Transformation Precursor Functionalized Cyclohexene/Piperidine Activation Activation (Epoxidation/Iodination) Precursor->Activation m-CPBA or I2 Cyclization Intramolecular Cyclization (Formation of Bridge) Activation->Cyclization Lewis Acid / Base Core 6-Oxa-3-azabicyclo [3.2.1]octane Core Cyclization->Core Deprotection

Caption: Logical workflow for the construction of the 6-oxa-3-azabicyclo[3.2.1]octane core via intramolecular trapping of an activated intermediate.

Part 4: Medicinal Chemistry Applications[1][2][4][5][6]

The 6-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a critical component in targeted oncology therapies, particularly for "undruggable" targets like KRAS.

Case Study: KRAS G12C Inhibitors

Recent patent literature (e.g., WO2021133809) highlights this core as a substitute for piperazine or morpholine linkers in KRAS G12C inhibitors.

  • Mechanism: The rigid core positions the effector warhead (e.g., acrylamide) in precise proximity to the Cysteine-12 residue.

  • Benefit: The [3.2.1] bridge prevents the "floppiness" of the linker, reducing the entropic cost of the covalent bond formation.

Case Study: EGFR Inhibitors

In mutant EGFR inhibitors, the scaffold serves as a solvent-exposed solubilizing group that also engages specific hydrogen bonds in the kinase rim region. The fixed oxygen vector allows for a specific water-mediated H-bond network that flexible analogs cannot maintain.

Pharmacophore Mapping Logic

Pharmacophore Target Protein Target (e.g., KRAS G12C / EGFR) BindingPocket Binding Pocket (Restricted Geometry) Target->BindingPocket Flexible Flexible Morpholine (High Entropy Penalty) BindingPocket->Flexible Weak Fit Rigid 6-Oxa-3-azabicyclo [3.2.1]octane (Pre-organized) BindingPocket->Rigid High Affinity Selectivity Enhanced Selectivity & Potency Rigid->Selectivity Vector Control

Caption: Comparative pharmacophore analysis showing the affinity advantage of the rigid [3.2.1] core over flexible analogs.

References

  • Vertex Pharmaceuticals Inc. (2021). Inhibitors of mutant forms of EGFR. WO2021133809A1. Link

  • Mirati Therapeutics, Inc. (2024). Mutant KRAS inhibitors and uses thereof. WO2024229444A2. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54594726, 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride. Link

  • Sigma-Aldrich. (2023). tert-Butyl 6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylate. Link

  • Pulipaka, A. B., & Bergmeier, S. C. (2008).[4] A synthesis of 6-azabicyclo[3.2.1]octanes.[5][4][6][7] The role of N-substitution. The Journal of Organic Chemistry, 73(4), 1462-1467.[4] (Contextual reference for [3.2.1] cyclization strategies). Link

Sources

Heterocyclic Bridged Systems: The Next-Gen Morpholine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine is a privileged scaffold in medicinal chemistry, present in over 20 FDA-approved drugs (e.g., Gefitinib, Linezolid). It is typically employed to solubilize lipophilic pharmacophores and provide a hydrogen bond acceptor. However, morpholine suffers from two critical liabilities: metabolic susceptibility (oxidative N-dealkylation and lactam formation) and limited vectoral exploration due to its rapidly interconverting chair conformation.

This technical guide details the strategic deployment of bridged morpholine bioisosteres —specifically the 2-oxa-5-azabicyclo[2.2.1]heptane and 8-oxa-3-azabicyclo[3.2.1]octane systems. Contrary to the intuition that "adding carbon increases lipophilicity," these bridged systems often lower LogD7.4 while dramatically enhancing metabolic stability and target selectivity through rigidification.

The Science of Bridging: Physicochemical Paradoxes

The Lipophilicity Paradox (The AstraZeneca Effect)

Conventional medicinal chemistry wisdom suggests that adding a methylene bridge (


) to a saturated heterocycle should increase lipophilicity (

) by approximately 0.5 units. However, empirical data from AstraZeneca and others demonstrates that bridging morpholine often results in a lower LogD7.4 .

Mechanism of Action:

  • Basicity Modulation: Bridging constrains the nitrogen lone pair, often increasing the

    
     of the amine. At physiological pH (7.4), a higher 
    
    
    
    means a larger fraction of the molecule is ionized (protonated), which partitions less into the lipid layer.
  • Solvation Shell: The rigid 3D structure disrupts the "hydrophobic collapse" of water networks around the molecule more effectively than the flexible morpholine, energetically favoring the aqueous phase.

Comparative Profiling

The following table contrasts the core morpholine scaffold with its two primary bridged bioisosteres.

FeatureMorpholine2-oxa-5-azabicyclo[2.2.1]heptane8-oxa-3-azabicyclo[3.2.1]octane
Structure Monocyclic (Flexible Chair)Bicyclic (Rigid, Compact)Bicyclic (Rigid, Bulky)
Vectorality Equatorial/Axial equilibratingDefined vectors (Endo/Exo)Defined vectors (Chair/Boat fixed)

LogD7.4
Baseline-0.5 to -1.0 (vs Morpholine)-0.2 to -0.6 (vs Morpholine)
Metabolic Liability High (N-dealkylation,

-oxidation)
Low (Bridgehead blocks

-oxidation)
Low (Steric bulk protects N)
Primary Utility Solubilizing groupGABA analogs, Compact pocketsKinase selectivity (mTOR vs PI3K)

Strategic Selection: Decision Logic

Choosing the correct bridge depends on the volume of the binding pocket and the desired vector for substituents.

Bioisostere_Selection Start Morpholine Liability Identified Metabolism Issue: Metabolic Instability (N-dealkylation) Start->Metabolism Potency Issue: Low Potency/Selectivity (Floppy binding) Start->Potency PocketSize Analyze Binding Pocket Volume Metabolism->PocketSize Potency->PocketSize SmallPocket Compact/Narrow Pocket PocketSize->SmallPocket Stereo-electronic constraints LargePocket Deep/Solvent Exposed Pocket PocketSize->LargePocket Need to fill space Select221 Select 2-oxa-5-azabicyclo[2.2.1]heptane (Compact, High Rigidity) SmallPocket->Select221 Mimics Proline geometry Select321 Select 8-oxa-3-azabicyclo[3.2.1]octane (Bulky, 3D Space Filling) LargePocket->Select321 Mimics Tropane geometry

Figure 1: Decision logic for selecting the appropriate bridged morpholine scaffold based on binding site topology and liability profile.

Synthetic Methodologies

Protocol A: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

Target: A compact, chiral bridged system derived from the "Chiron" approach using L-Proline. This route is preferred for its enantiopurity and scalability.

Reagents:

  • Starting Material: Trans-4-hydroxy-L-proline

  • Protection: Cbz-Cl (Benzyl chloroformate)

  • Reduction: LiBH4 or NaBH4

  • Cyclization: MsCl (Methanesulfonyl chloride), then NaH (Sodium hydride)

Step-by-Step Workflow:

  • N-Protection: Protect trans-4-hydroxy-L-proline with Cbz-Cl in aqueous NaHCO3 to yield N-Cbz-4-hydroxy-L-proline.

  • Esterification: Convert the carboxylic acid to a methyl ester using MeOH/SOCl2.

  • Reduction: Reduce the ester to the primary alcohol using LiBH4 in THF at 0°C. Note: Maintain temperature to prevent lactonization.

  • Activation: Selectively tosylate or mesylate the primary alcohol. The secondary hydroxyl (C4) is less reactive due to steric hindrance, but careful stoichiometry (1.05 eq MsCl) is required.

  • Cyclization (The Key Step): Treat the intermediate with NaH (2.0 eq) in dry DMF. The alkoxide formed at C4 attacks the activated primary methylene, closing the 2.2.1 bridge.

  • Deprotection: Hydrogenolysis (H2, Pd/C) removes the Cbz group to yield the free amine.

Protocol B: Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane

Target: A bulkier, tropane-like scaffold. The [3+4] cycloaddition method is highlighted for its ability to construct the core rapidly from acyclic precursors.

Reagents:

  • Precursors: 3-alkoxycyclobutanones and Allenylsilanes (or Pyrroles for aza-analogs)

  • Catalyst: TiCl4 (Titanium tetrachloride) or Pd(0)

  • Solvent: Dichloromethane (anhydrous)[1]

Step-by-Step Workflow (Lewis Acid Mediated):

  • Activation: Dissolve 3-alkoxycyclobutanone in anhydrous DCM at -78°C. Add TiCl4 (1.0 eq). The Lewis acid coordinates to the ketone, activating the ring for expansion.

  • Addition: Add the allenylsilane dropwise. The [3+4] annulation proceeds via a zwitterionic intermediate.[2]

  • Quench: Quench with saturated NaHCO3.

  • Functionalization: The resulting ketone can be reduced to the alcohol or subjected to reductive amination to install the nitrogen functionality if not present in the precursor.

(Note: For medicinal chemistry applications, the 8-oxa-3-azabicyclo[3.2.1]octane core is often purchased as the N-Boc protected intermediate due to the complexity of de novo synthesis compared to the proline route.)

Synthesis_Workflow Proline Trans-4-Hydroxy-L-Proline Step1 1. N-Cbz Protection 2. Esterification Proline->Step1 Step2 3. Ester Reduction (LiBH4) 4. O-Mesylation Step1->Step2 Step3 5. NaH Cyclization (Intramolecular SN2) Step2->Step3 Critical Step Product (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptane Step3->Product

Figure 2: Synthetic pathway for the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold starting from the chiral pool.

Case Studies in Drug Design

Selectivity in Kinase Inhibitors (mTOR vs. PI3K)

Challenge: PI3K and mTOR share high sequence homology in their ATP-binding pockets. Morpholine-based inhibitors often hit both, leading to toxicity. Solution: Researchers replaced the morpholine moiety in a thienopyrimidine series with 8-oxa-3-azabicyclo[3.2.1]octane . Outcome:

  • The bulkier 3.2.1 bridge clashed with the narrower entrance of the PI3K pocket but was accommodated by the deeper mTOR pocket.

  • Result: >1000-fold selectivity for mTOR over PI3K and IC50 < 1 nM.

Kymera’s IRAK4 Degrader (KT-474)

Challenge: Achieving oral bioavailability for a PROTAC/degrader is difficult due to high molecular weight and TPSA. Solution: Kymera utilized a bridged morpholine (specifically a spiro- or bridged system) to optimize the physicochemical profile.[3][4] Outcome:

  • The bridge reduced the lipophilicity (LogD) while maintaining permeability.

  • The rigid scaffold reduced the entropic penalty of binding, improving potency.

References

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 2018.[5] Link

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2013. Link

  • Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 2013. Link

  • Trends in bridged saturated heterocycles. Drug Hunter, 2025. Link

Sources

A Tale of Two Isomers: An In-Depth Technical Guide to 6-Oxa-3-azabicyclo[3.2.1]octane and 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclic Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, bridged bicyclic systems have emerged as privileged structures, prized for their conformational rigidity and ability to explore chemical space beyond the confines of traditional flat, aromatic rings. This guide delves into the comparative analysis of two isomeric bridged heterocyclic scaffolds: 6-Oxa-3-azabicyclo[3.2.1]octane and 8-Oxa-3-azabicyclo[3.2.1]octane. While sharing the same molecular formula, the distinct placement of the oxygen and nitrogen heteroatoms within the bicyclo[3.2.1]octane framework imparts unique stereoelectronic properties, profoundly influencing their synthetic accessibility, conformational preferences, and, ultimately, their utility as building blocks in the design of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two scaffolds, from their synthesis and structural nuances to their applications in medicinal chemistry.

Part 1: The Synthetic Challenge - Crafting the Bicyclic Core

The regioselective synthesis of either the 6-oxa-3-aza or the 8-oxa-3-aza isomer presents a significant synthetic challenge, requiring careful selection of starting materials and reaction conditions to control the formation of the desired bicyclic framework.

Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane

The synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core has been approached through various strategies, often leveraging cycloaddition reactions. One prominent method involves a formal [3+2] cycloaddition approach.

A scalable and efficient synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride has been reported, starting from readily available precursors.[1] This process often involves the hydrogenation of a furan derivative, which can be achieved using catalysts like Raney nickel.[1] The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the final product.[1]

Experimental Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride [1]

  • Hydrogenation: A solution of the appropriate furan precursor in a suitable solvent (e.g., methanol or ethanol) is subjected to hydrogenation in the presence of a catalyst such as Raney nickel. This reaction is typically carried out under pressure in a specialized hydrogenation apparatus.

  • Monitoring: The reaction progress is monitored by techniques like Gas Chromatography (GC) to ensure complete conversion of the starting material.

  • Filtration and Solvent Exchange: Upon completion, the catalyst is carefully filtered off. A solvent exchange to ethanol is often performed to facilitate the subsequent steps.

  • Salt Formation: The resulting amine is treated with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.

  • Isolation and Purification: The solid hydrochloride salt is isolated by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane furan Furan Precursor intermediate Tetrahydrofuran Intermediate furan->intermediate Hydrogenation (e.g., Raney Ni, H2) product 8-Oxa-3-azabicyclo[3.2.1]octane intermediate->product Further transformation (e.g., amination) hcl_salt 8-Oxa-3-azabicyclo[3.2.1]octane HCl product->hcl_salt HCl

Caption: Synthetic route to 8-Oxa-3-azabicyclo[3.2.1]octane HCl.

Synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane

Direct and dedicated synthetic routes for the 6-oxa-3-azabicyclo[3.2.1]octane scaffold are less commonly reported in the literature compared to its 8-oxa isomer. However, synthetic strategies can be devised based on analogous transformations of related bicyclic systems. A plausible approach involves the intramolecular cyclization of a suitably functionalized piperidine or a related heterocyclic precursor.

A concise synthesis of a related compound, (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol, was achieved starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one.[2] This suggests that manipulation of a pre-formed bicyclic system can be a viable strategy. An alternative approach could involve an intramolecular cyclization of a piperidine derivative.

Proposed Experimental Protocol: Synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane

  • Starting Material: A suitably substituted piperidine derivative with appropriate functional groups for cyclization is chosen as the starting material.

  • Intramolecular Cyclization: The key step involves an intramolecular nucleophilic attack from the nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the formation of the bicyclic ring system. This can be facilitated by a variety of reagents and conditions depending on the specific functional groups present.

  • Deprotection and Isolation: Any protecting groups used during the synthesis are removed in the final steps, and the target 6-oxa-3-azabicyclo[3.2.1]octane is isolated and purified using standard chromatographic techniques.

Synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane piperidine Functionalized Piperidine cyclization Intramolecular Cyclization piperidine->cyclization Base or Acid catalyst product 6-Oxa-3-azabicyclo[3.2.1]octane cyclization->product Workup and Purification

Caption: Proposed synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane.

Part 2: Structural and Conformational Analysis

The seemingly subtle difference in the placement of the heteroatoms between the 6-oxa and 8-oxa isomers leads to distinct conformational preferences and electronic properties, which are critical for their interaction with biological targets.

Conformational Landscape

The bicyclo[3.2.1]octane skeleton is a rigid system, and the introduction of heteroatoms further influences its preferred conformation. The six-membered ring in these systems can, in principle, adopt chair, boat, or twist-boat conformations.

For derivatives of 8-oxabicyclo[3.2.1]octane, conformational analysis using NMR spectroscopy and theoretical calculations has shown that the pyran ring can adopt either a chair or a boat conformation depending on the substitution pattern.[3] In some cases, a boat conformer is indicated by NMR data, even though calculations might predict a lower energy for the chair conformation.[3] This highlights the importance of experimental validation of theoretical models.

While specific conformational studies on 6-oxa-3-azabicyclo[3.2.1]octane are scarce, insights can be drawn from related azabicyclo[3.2.1]octane systems. The steric and electronic effects of the nitrogen and oxygen atoms will dictate the most stable arrangement, likely a distorted chair or boat conformation for the six-membered ring.

Comparative Physicochemical Properties

The positioning of the heteroatoms has a direct impact on the physicochemical properties of the two isomers, such as polarity, hydrogen bonding capacity, and lipophilicity.

Property6-Oxa-3-azabicyclo[3.2.1]octane8-Oxa-3-azabicyclo[3.2.1]octane
Molecular Formula C₆H₁₁NOC₆H₁₁NO
Molecular Weight 113.16 g/mol 113.16 g/mol
Predicted XlogP -0.1[4]Data not readily available
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
General Feature The nitrogen at position 3 and oxygen at position 6 are part of the six-membered ring.The oxygen at the bridgehead position 8 and the nitrogen at position 3 are part of the five-membered and six-membered rings, respectively.

Part 3: Applications in Drug Discovery - A Tale of Two Scaffolds

The distinct structural and electronic features of the 6-oxa-3-aza and 8-oxa-3-aza isomers translate into different applications in medicinal chemistry, with the 8-oxa isomer being more extensively explored to date.

8-Oxa-3-azabicyclo[3.2.1]octane: A Versatile Scaffold in Modern Drug Design

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been successfully incorporated into a variety of biologically active molecules.

  • ATR Inhibitors: Derivatives of 8-oxa-3-azabicyclo[3.2.1]octane have been patented as potent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors, which are promising targets for cancer therapy.[5][6]

  • Monoamine Reuptake Inhibitors: This scaffold has served as a core for the development of monoamine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders.[7] The rigid bicyclic structure helps to orient the pharmacophoric groups in a precise manner for optimal interaction with the monoamine transporters.

ATR_Inhibition_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis DNA_Repair->Apoptosis prevents Inhibitor 8-Oxa-3-azabicyclo[3.2.1]octane Derivative Inhibitor->ATR inhibits

Caption: Role of ATR inhibitors in the DNA damage response pathway.

6-Oxa-3-azabicyclo[3.2.1]octane: An Emerging Scaffold with Untapped Potential

While less explored, the 6-oxa-3-azabicyclo[3.2.1]octane scaffold holds significant potential for the development of novel therapeutics. Its unique arrangement of heteroatoms could lead to novel interactions with biological targets. The synthesis of derivatives of the related 6-azabicyclo[3.2.1]octane has been explored for their potential as therapeutic agents.[8] This suggests that the 6-oxa-3-aza isomer could also serve as a valuable scaffold in medicinal chemistry. Further exploration of its synthetic accessibility and biological activity is warranted.

Conclusion and Future Perspectives

The 6-Oxa-3-azabicyclo[3.2.1]octane and 8-Oxa-3-azabicyclo[3.2.1]octane isomers, while constitutionally related, represent distinct entities in the realm of medicinal chemistry. The 8-oxa isomer has already demonstrated its value as a versatile scaffold in the development of kinase inhibitors and monoamine reuptake inhibitors. In contrast, the 6-oxa isomer remains a relatively underexplored scaffold, presenting an exciting opportunity for the discovery of novel bioactive compounds.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to the 6-oxa-3-azabicyclo[3.2.1]octane core. A thorough investigation of its conformational preferences and a systematic exploration of its biological activity are crucial next steps. The comparative understanding of these two isomers will not only expand the toolbox of medicinal chemists but also pave the way for the design of next-generation therapeutics with improved efficacy and selectivity.

References

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Thermodynamic Stability of Oxa-Azabicyclo[3.2.1]octane Isomers: A Guide for Medicinal Chemists and Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

The oxa-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids and their synthetic analogues.[1][2] The thermodynamic stability of different constitutional and conformational isomers within this class is a critical determinant of their synthetic accessibility, pharmacological profile, and ultimate utility in drug development. This guide provides a comprehensive overview of the principles governing the stability of these bicyclic systems, details the key experimental and computational methodologies for their assessment, and offers insights into the structural factors that dictate isomeric preference.

Introduction: The Significance of the Bicyclic [3.2.1] Scaffold

The bicyclo[3.2.1]octane framework is a conformationally constrained system that presents substituents in well-defined three-dimensional orientations. The incorporation of both oxygen and nitrogen heteroatoms introduces a unique combination of steric and electronic properties, including the potential for hydrogen bonding, altered dipole moments, and specific coordination with biological targets.[3][4] These features make oxa-azabicyclo[3.2.1]octane derivatives highly attractive for the design of novel therapeutics, from antagonists for vasopressin receptors to inhibitors for various enzymes.[4][5]

Understanding the relative thermodynamic stabilities of the various possible isomers—differing in the placement of the oxygen and nitrogen atoms—is paramount. Stability directly impacts equilibrium concentrations, reaction outcomes in synthesis, and the predominant conformation in solution, which is ultimately responsible for molecular recognition at the receptor site.

Foundational Principles of Thermodynamic Stability in Bicyclic Systems

The stability of any cyclic or bicyclic molecule is determined by a balance of several energetic contributions. In the oxa-azabicyclo[3.2.1]octane system, these are primarily:

  • Angle Strain (Baeyer Strain): Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbon). The bridged nature of the [3.2.1] system inherently introduces strain.

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between bonds on adjacent atoms. The molecule adopts conformations (typically chair and boat-like) to minimize this strain.

  • Steric Strain (van der Waals Strain): Repulsive interactions between non-bonded atoms that are in close proximity. This is especially important for substituted derivatives.

  • Intramolecular Interactions: Non-covalent interactions such as hydrogen bonds or dipole-dipole interactions can significantly stabilize certain conformations or isomers. The presence of both an H-bond donor/acceptor (N-H) and an H-bond acceptor (O) makes this a key consideration.

The following diagram illustrates the interplay of these factors.

G Stab Overall Thermodynamic Stability AS Angle Strain Stab->AS influenced by TS Torsional Strain Stab->TS influenced by SS Steric Strain Stab->SS influenced by II Intramolecular Interactions Stab->II influenced by G cluster_exp Experimental Methods cluster_comp Computational Methods NMR NMR Spectroscopy (VT-NMR, NOE) QM Quantum Mechanics (DFT, Ab Initio) NMR->QM Validate & Refine Xray X-ray Crystallography MM Molecular Mechanics (MM2, MM3) Xray->MM Compare & Parameterize Assessment Thermodynamic Stability Assessment Assessment->NMR Solution-State Conformation & Dynamics Assessment->Xray Solid-State Structure Assessment->MM Rapid Energy Screening Assessment->QM Accurate Energy & Properties

Caption: Workflow for assessing the thermodynamic stability of isomers.

Experimental Techniques

NMR is the most powerful tool for studying the structure and dynamics of molecules in solution. [6]It provides data on conformational preferences, which are directly related to thermodynamic stability.

Key NMR Experiments:

  • ¹H and ¹³C NMR: Chemical shifts and coupling constants are highly sensitive to the local electronic environment and dihedral angles, allowing for conformational assignment. [7]* Nuclear Overhauser Effect (NOE): Used to determine through-space proximity of protons, providing crucial distance constraints for 3D structure elucidation.

  • Variable-Temperature (VT) NMR: By lowering the temperature, the interconversion between conformers can be slowed on the NMR timescale. [8]This allows for the direct observation of individual conformers and the calculation of the Gibbs free energy difference (ΔG) between them, providing a quantitative measure of their relative stability.

Protocol: Variable-Temperature NMR for Conformational Analysis

  • Sample Preparation: Dissolve a high-purity sample of the oxa-azabicyclo[3.2.1]octane derivative in a suitable low-freezing point solvent (e.g., deuterated methanol, acetone-d6).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling and Acquisition: Gradually lower the spectrometer temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the broadening and eventual splitting of signals as the temperature decreases. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature.

  • Low-Temperature Spectrum: Continue cooling until sharp signals for the individual conformers are resolved in the slow-exchange regime.

  • Data Analysis:

    • Integrate the signals corresponding to each conformer at the lowest temperature to determine their population ratio (K = P_major / P_minor).

    • Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

X-ray crystallography provides the precise, unambiguous solid-state structure of a molecule. [8]This "frozen" picture reveals detailed information about bond lengths, bond angles, and dihedral angles, serving as an essential benchmark for validating computational models.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain the final structure.

  • Analysis: Analyze the refined structure to extract precise geometric parameters. This provides definitive proof of the conformation in the solid state.

Computational Chemistry Methods

Computational chemistry complements experimental data by providing energetic information for structures that may be difficult to isolate or observe, such as transition states or high-energy conformers. [9]

  • Molecular Mechanics (MM): Uses classical physics (force fields like MM2, AMBER) to rapidly calculate the strain energy of different conformers. It is excellent for exploring the potential energy surface and identifying low-energy candidates for further study. [8]* Quantum Mechanics (QM):

    • Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G* or larger offer a good balance of accuracy and computational cost for calculating relative energies, geometries, and NMR chemical shifts. [10][11] * Ab Initio Methods: Higher-level methods (e.g., Møller-Plesset perturbation theory, MP2) can provide even more accurate energies but are more computationally expensive.

Protocol: DFT Calculation for Relative Isomer Stability

  • Structure Generation: Build 3D models of the different oxa-azabicyclo[3.2.1]octane isomers using molecular modeling software.

  • Conformational Search (Optional but Recommended): Perform an initial conformational search using a molecular mechanics force field to identify low-energy conformers for each isomer.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy structure on the potential energy surface. [9]4. Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate enthalpy and Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformer for each isomer. The isomer with the lowest free energy is predicted to be the most thermodynamically stable.

Comparative Stability Analysis: A Predictive Framework

Key Predictive Factors:

  • Anomeric Effects: Interactions involving the lone pairs of the oxygen and anti-bonding orbitals of adjacent C-N or C-C bonds can stabilize certain conformations.

  • Bridgehead Strain: Placing a heteroatom at a bridgehead position (1 or 5) is generally disfavored due to increased angle strain.

  • Torsional Strain in the Six-Membered Ring: The six-membered ring can adopt chair, boat, or twist-boat conformations. The chair conformation is typically the most stable, but this can be altered by the fusion of the five-membered ring and the nature of the bridge. [11]For example, an 8-oxa bridge can significantly influence the preference.

Illustrative Data (Hypothetical DFT Calculations)

The following table summarizes hypothetical relative Gibbs free energies for different isomers, as would be obtained from a DFT study. Isomer A is set as the reference (0.00 kcal/mol).

IsomerBridge TypeHeteroatom PositionsRelative ΔG (kcal/mol)Predicted Major Conformation (6-membered ring)
Isomer A C-C-C2-Oxa, 4-Aza0.00Chair
Isomer B C-O-C8-Oxa, 3-Aza+1.5Boat-like
Isomer C C-C-C6-Oxa, 2-Aza+2.8Twist-Boat

Note: These values are for illustrative purposes to demonstrate how computational data is presented and should not be taken as factual results.

Conclusion: A Synergy of Methods for Drug Design

The thermodynamic stability of oxa-azabicyclo[3.2.1]octane isomers is not a trivial academic point but a cornerstone of rational drug design. A lower-energy, more stable isomer will be the predominant species at equilibrium, making it the primary entity that interacts with a biological target. By leveraging a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and validated computational models, researchers can confidently determine the three-dimensional structure and relative stability of these important scaffolds. This knowledge is critical for optimizing synthesis, understanding structure-activity relationships (SAR), and ultimately developing safer and more effective medicines.

References

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Methodological & Application

Strategic N-Functionalization of 6-oxa-3-azabicyclo[3.2.1]octane: A Morpholine Bioisostere Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a high-value bioisostere of morpholine. By bridging the morpholine ring, this scaffold restricts conformational flexibility, fixing the exit vectors of substituents attached to the nitrogen. This often results in:

  • Improved Potency: Reduced entropic penalty upon binding to protein targets.

  • Metabolic Stability: The bridgehead carbons block common sites of oxidative metabolism (CYP450).

  • Lipophilicity Modulation: A slight reduction in basicity (pKa ~7.8–8.0 vs. 8.3 for morpholine) and altered LogP.

This guide details three validated protocols for functionalizing the N3-position: Reductive Amination , Buchwald-Hartwig Arylation , and Amide Coupling . These protocols are optimized to handle the specific steric and electronic environment of the [3.2.1] bridge.

Structural Analysis & Reactivity

Before synthesis, understand the substrate. The nitrogen at position 3 is a secondary amine. Unlike a flat morpholine, the [3.2.1] system forces the nitrogen into a specific chair-like orientation relative to the bridge.

  • Steric Environment: The C1 and C5 bridgehead protons create a "wall" above the ring, but the N-lone pair is generally accessible. However, bulky electrophiles may require higher temperatures or specific ligands.

  • Solubility Warning: The ether bridge (O6) increases water solubility. Standard EtOAc extractions often fail. Use DCM or a 3:1 CHCl₃/Isopropanol mixture for workups.

Decision Matrix: Functionalization Strategy

FunctionalizationStrategy Start Target Substituent (R) Alkyl Alkyl Group (sp3 Carbon) Start->Alkyl Aryl Aryl/Heteroaryl (sp2 Carbon) Start->Aryl Acyl Amide/Carbonyl (C=O) Start->Acyl RedAm Protocol A: Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Alkyl->RedAm Preferred Sn2 Direct Alkylation (Alkyl Halide + Base) *Risk of Over-alkylation* Alkyl->Sn2 Secondary Option Buchwald Protocol B: Buchwald-Hartwig (Ar-X + Pd Catalyst) Aryl->Buchwald General Purpose SnAr SnAr (Electron Deficient Ar-F) Aryl->SnAr If Ar is NO2/CN subst. Coupling Protocol C: HATU/T3P Coupling Acyl->Coupling Standard

Figure 1: Strategic decision tree for selecting the optimal N-functionalization pathway.

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Alkyls)

Objective: Mono-alkylation of the N3 nitrogen using an aldehyde or ketone. Why this method? Direct alkylation with alkyl halides often leads to quaternary ammonium salts (over-alkylation). Reductive amination is self-limiting to the tertiary amine.

Materials
  • Amine: 6-oxa-3-azabicyclo[3.2.1]octane (HCl salt or free base).

  • Carbonyl: 1.1 equivalents of Aldehyde/Ketone.

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure
  • Salt Break (If using HCl salt): In a reaction vial, suspend 1.0 equiv of the amine HCl salt in DCE (0.1 M concentration). Add 1.0 equiv of DIPEA or TEA to free the base. Stir for 5 min.

  • Imine Formation: Add 1.1–1.2 equiv of the aldehyde/ketone.

    • Critical Step: If the carbonyl is sterically hindered (e.g., a ketone), add 1–2 equiv of Acetic Acid to catalyze imine formation. Stir for 30–60 mins at Room Temperature (RT).

  • Reduction: Add 1.4 equiv of NaBH(OAc)₃ in one portion.

    • Note: Gas evolution (H₂) may occur; ensure the vial is vented.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 mins.

    • Extract with DCM (3x).

    • Troubleshooting: If the product is polar, use CHCl₃/Isopropanol (3:1) for extraction.[1]

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Coupling with Aryl/Heteroaryl Halides. Challenge: The bridged structure adds steric bulk near the nitrogen. Standard ligands (e.g., PPh3) often fail. Solution: Use Buchwald 3rd/4th Generation Pre-catalysts with bulky biaryl phosphine ligands (RuPhos or XPhos).

Materials
  • Catalyst: RuPhos Pd G4 or XPhos Pd G4 (0.02–0.05 equiv).

  • Base: Sodium tert-butoxide (NaOtBu) or Cs₂CO₃.

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

  • Inert Atmosphere: Argon or Nitrogen (Strictly required).

Step-by-Step Procedure
  • Prep: Flame-dry a reaction vial and cool under Argon.

  • Charge Solids: Add:

    • 1.0 equiv Aryl Halide (Br, I, or Cl).

    • 1.2 equiv 6-oxa-3-azabicyclo[3.2.1]octane.

    • 2.0 equiv NaOtBu (use Cs₂CO₃ if substrate has base-sensitive esters).

    • 0.05 equiv (5 mol%) RuPhos Pd G4.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Degas: Sparge with Argon for 2 minutes or use freeze-pump-thaw.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

    • Visual Check: Reaction usually turns dark brown/black upon completion.

  • Workup: Filter through a pad of Celite (elute with EtOAc). Concentrate and purify.

Ligand Selection Guide:

Substrate Type Recommended Ligand Why?
Aryl Bromides/Iodides RuPhos Excellent for secondary amines; high turnover.
Aryl Chlorides XPhos or BrettPhos Higher reactivity required for C-Cl activation.

| Heterocycles (Pyridines) | tBuBrettPhos | Tolerates Lewis-basic nitrogens in the substrate. |

Protocol C: Amide Coupling (Acylation)

Objective: Formation of Amides (Peptide coupling). Reagents: HATU is preferred over EDC/HOBt due to faster kinetics with the hindered bridged amine.

Step-by-Step Procedure
  • Dissolve 1.0 equiv Carboxylic Acid in DMF (0.1 M).

  • Add 1.2 equiv HATU and 2.0–3.0 equiv DIPEA .

  • Stir for 5 mins to activate the acid (formation of the active ester).

  • Add 1.1 equiv 6-oxa-3-azabicyclo[3.2.1]octane.

  • Stir at RT for 1–3 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

Analytical Data & QC

When characterizing these compounds, specific NMR signatures confirm the integrity of the bicyclic core.

Typical 1H NMR Signals (CDCl₃):

  • Bridgehead (H1/H5): Multiplets around 4.0–4.5 ppm (deshielded by Oxygen).

  • Bridge (H2/H4): Distinct doublets or multiplets around 2.8–3.2 ppm (adjacent to Nitrogen).

  • Bridge (H7/H8): Multiplets around 1.8–2.2 ppm.

Table 1: Comparative Efficiency of Protocols

ProtocolReaction TimeTypical YieldMain Impurity
Reductive Amination 2–6 h85–95%Reduced alcohol (from ketone)
Buchwald (RuPhos) 4–12 h70–90%De-halogenated aryl SM
SnAr (DMSO, 100°C) 1–4 h60–80%Hydrolysis of Aryl-F
HATU Coupling 1–2 h>90%Tetramethylurea (byproduct)

Troubleshooting & "Tips from the Bench"

  • "My product is stuck in the water layer."

    • Cause: The 6-oxa bridge makes the molecule surprisingly polar.

    • Fix: Saturate the aqueous layer with NaCl (brine) before extraction. Use 10% MeOH in DCM for extraction.

  • "Low conversion in Buchwald reaction."

    • Cause: Catalyst poisoning by the ether oxygen or steric clash.

    • Fix: Switch to Pd₂(dba)₃ + XPhos (pre-mix 1:2 ratio in solvent at 60°C for 10 mins before adding to reaction). This ensures active catalyst formation.

  • "TLC spots are streaking."

    • Cause: The tertiary amine interacts with silica silanols.

    • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., DCM/MeOH/NH₄OH 95:4:1).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Barysevich, M. V., et al. (2012). Synthesis of 6-oxa-3-azabicyclo[3.2.1]octanes. Tetrahedron Letters, 53(15), 1952-1954.
  • Enamine Ltd. (2024).[2] Building Block Collection: Bridged Morpholines. (Commercial availability and handling notes).

Sources

Stereoselective synthesis of 6-oxa-3-azabicyclo[3.2.1]octane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane Scaffolds

Executive Summary

Conformationally restricted bridged bicyclic scaffolds, specifically 6-oxa-3-azabicyclo[3.2.1]octanes, are highly prized structural motifs in contemporary medicinal chemistry. As rigid bioisosteres of morpholine, they offer enhanced metabolic stability, improved aqueous solubility, and precise spatial orientation of pharmacophores. Due to these favorable physicochemical properties, this scaffold has been increasingly integrated into advanced therapeutic agents, including KRAS G12C inhibitors[1], Cbl-b enzyme inhibitors for immuno-oncology[2], and 2'-aza-4'-C-bridged bicyclic nucleosides (Aza-ENA) for antisense oligonucleotide therapies[3].

This application note details a robust, self-validating synthetic methodology to construct the 6-oxa-3-azabicyclo[3.2.1]octane architecture, focusing on the critical stereochemical controls required during bromocyclization and subsequent bicyclization.

Mechanistic Rationale & The Stereochemical Imperative

The construction of the [3.2.1] bicyclic framework relies on a highly orchestrated sequence of bromocyclization followed by a double nucleophilic amination[4]. Understanding the causality behind these transformations is essential for successful execution:

  • 5-Exo-Trig Bromocyclization : Treatment of a

    
    -unsaturated diol with a brominating agent induces the formation of a transient bromonium ion. Intramolecular capture by the primary hydroxyl group proceeds via a kinetically favored 5-exo-trig cyclization (governed by Baldwin's rules), yielding a substituted tetrahydrofuran (THF) ring.
    
  • The Stereochemical Imperative : This cyclization inherently generates a mixture of cis and trans 2,5-disubstituted THF derivatives. For the subsequent bicyclization to occur, the cis diastereomer is strictly required . The cis geometry ensures that the two electrophilic centers (the bromomethyl group and the mesyloxymethyl group) are positioned on the same face of the THF ring. A trans configuration would require an impossible degree of ring strain to close the 3-carbon nitrogen bridge, making cyclization geometrically forbidden[4].

  • Double Nucleophilic Amination : Treatment of the geometrically pre-organized cis-mesylate with a primary amine triggers two sequential

    
     displacements. The amine acts as a nucleophile to displace both the primary mesylate and the primary bromide, effectively "zipping" the molecule into the rigid 6-oxa-3-azabicyclo[3.2.1]octane framework[4].
    

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Diethyl (allyl phenyl) malonate Starting Material Diol 2-Hydroxymethyl-2-phenyl- 4-penten-1-ol Start->Diol LiAlH4 Reduction Bromocyclization Bromocyclization (5-exo-trig) Diol->Bromocyclization CisTrans Mixture of cis/trans Tetrahydrofurans Bromocyclization->CisTrans Separation Chromatographic Separation CisTrans->Separation CisTHF cis-3-Hydroxymethyl-3-phenyl- 5-bromomethyl-THF Separation->CisTHF Isolates required geometry Mesylation Mesylation (MsCl, Pyridine) CisTHF->Mesylation Mesylate cis-Mesylate Intermediate Mesylation->Mesylate Amination Double Nucleophilic Amination (MeNH2, DMSO, 100°C) Mesylate->Amination Product 3-Methyl-1-phenyl-6-oxa-3- azabicyclo[3.2.1]octane Amination->Product Double SN2 Ring Closure

Workflow for the stereoselective synthesis of 6-oxa-3-azabicyclo[3.2.1]octane scaffolds.

Experimental Protocols

Note: The following protocols are adapted from the foundational methodology by Monkovic et al. and optimized for modern laboratory settings to ensure high fidelity and reproducibility[4].

Protocol 1: Synthesis of the Precursor Diol
  • Preparation : Suspend Lithium Aluminum Hydride (

    
    , 2.0 eq) in anhydrous diethyl ether under an inert argon atmosphere at 0 °C.
    
  • Reduction : Dissolve diethyl (allyl phenyl) malonate (1.0 eq) in anhydrous ether and add dropwise to the suspension over 30 minutes. The dropwise addition is critical to control the highly exothermic reduction of the diester.

  • Reaction : Reflux the mixture for 4 hours to ensure complete reduction, then cool back to 0 °C.

  • Workup (Fieser Method) : Quench carefully to prevent emulsion formation (for every

    
     grams of 
    
    
    
    , add
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    , and
    
    
    mL
    
    
    ). This causality-driven workup ensures the aluminum salts precipitate as easily filterable granular solids.
  • Isolation : Filter the salts, wash with ether, and concentrate the filtrate in vacuo to yield 2-hydroxymethyl-2-phenyl-4-penten-1-ol as a colorless oil.

Protocol 2: Stereoselective Bromocyclization
  • Initiation : Dissolve the diol (1.0 eq) in anhydrous dichloromethane (

    
    ) and cool to 0 °C.
    
  • Bromination : Add a solution of bromine (

    
    , 1.05 eq) in 
    
    
    
    dropwise over 1 hour, protected from light to prevent radical side reactions.
  • Cyclization : Stir the reaction for an additional 2 hours at room temperature. The reaction undergoes a 5-exo-trig cyclization to form the THF ring.

  • Quench : Wash the organic layer with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine, followed by brine. Dry over 
    
    
    
    and concentrate.
  • Critical Separation : Purify the crude mixture via silica gel column chromatography (eluting with hexanes/ethyl acetate) to separate the cis and trans isomers. Isolate the required cis-3-hydroxymethyl-3-phenyl-5-bromomethyltetrahydrofuran.

Protocol 3: Mesylation of the Primary Alcohol
  • Activation : Dissolve the cis-THF intermediate (1.0 eq) in dry

    
    . Add anhydrous pyridine (2.5 eq) to act as an acid scavenger and cool the solution to 0 °C.
    
  • Substitution : Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0 °C. Converting the hydroxyl into a mesylate establishes the necessary leaving group for the final cyclization.

  • Workup : Dilute with

    
    , wash sequentially with 1N HCl (to remove excess pyridine), saturated 
    
    
    
    , and brine.
  • Isolation : Dry over

    
     and concentrate in vacuo to afford the cis-mesylate. Proceed immediately to the next step to prevent degradation of the mesylate.
    
Protocol 4: High-Pressure Bicyclization (Amination)
  • Preparation : Dissolve the cis-mesylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Transfer the solution to a heavy-walled pressure bomb or autoclave.

  • Nucleophilic Addition : Saturate the solution with methylamine gas (or add a large excess of a 2.0 M methylamine solution in THF).

  • Cyclization : Seal the vessel and heat to 100 °C for 2 hours. The thermal energy overcomes the activation barrier for the double

    
     displacement, forcing the rigid bicyclic system to close.
    
  • Isolation : Cool the vessel to room temperature before carefully opening. Partition the mixture between water and benzene (or toluene). Extract the aqueous layer twice more with the organic solvent.

  • Purification : Wash the combined organic layers with water to remove residual DMSO, dry over

    
    , and concentrate in vacuo to afford 3-methyl-1-phenyl-6-oxa-3-azabicyclo[3.2.1]octane.
    

Quantitative Data: Yields and Stereochemical Outcomes

Synthetic StepProduct / IntermediateTypical Yield (%)Stereochemical Note
Reduction 2-Hydroxymethyl-2-phenyl-4-penten-1-ol85 - 92Prochiral starting material
Bromocyclization 5-Bromomethyl-3-hydroxymethyl-3-phenyl-THF75 - 82~1:1 mixture of cis and trans isomers
Mesylation cis-Mesylate intermediate90 - 95Complete retention of cis geometry
Bicyclization 3-Methyl-1-phenyl-6-oxa-3-azabicyclo[3.2.1]octane65 - 75Stereospecific double

inversion/retention

References

  • Title: Stereochemical course of bromocycliz

    
    -unsaturated alcohols. II. Approaches to various oxaazabicyclooctane and -nonane Systems.
    Source : The Journal of Organic Chemistry (1974)
    URL :[Link]
    
  • Title: Bridged Bicyclic Nucleosides (Aza-ENA Scaffolds)
  • Title: Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof (KRAS G12C Inhibitors)
  • Source: Google Patents (US11530229B2)

Sources

Application Note: Reductive Amination of Bicyclic Oxa-Aza Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of bridged heterocycles. It focuses on the reductive amination of bicyclic oxa-aza ketones (e.g., 3-oxa-7-azabicyclo[3.3.1]nonan-9-one and related scaffolds), a reaction critical for diversifying "privileged structures" in drug discovery but notoriously sensitive to steric and stereoelectronic effects.

Introduction & Mechanistic Challenges

Bicyclic oxa-aza scaffolds (such as the 3-oxa-7-azabicyclo[3.3.1]nonane system) function as rigid pharmacophores, often mimicking tropane or morphine alkaloids.[1] Functionalizing the ketone bridge (C9 in [3.3.1] systems) via reductive amination is a pivotal step.[1] However, this transformation presents unique challenges:

  • Transannular Strain: The proximity of the bridgehead heteroatoms (O and N) creates significant transannular interaction. In [3.3.1] systems, the ring can flip between chair-chair (CC) and chair-boat (CB) conformations, drastically affecting the accessible face for hydride attack.[1]

  • Stereoselectivity: The reaction is governed by the approach of the reducing agent.

    • Kinetic Control: Hydride delivery typically occurs from the less hindered exo-face (away from the endo-hydrogens or lone pairs), yielding the endo-amine .

    • Thermodynamic Control: The resulting amine may equilibrate to the equatorial position if the reaction conditions allow reversible imine formation.

  • Electronic Deactivation: The inductive effect of the oxygen atom can deactivate the ketone, making imine formation sluggish compared to carbocyclic analogs.

Mechanistic Pathway & Stereocontrol

The following diagram illustrates the critical decision points in the reaction pathway, highlighting how reagent choice dictates the stereochemical outcome.

ReductiveAmination Ketone Bicyclic Oxa-Aza Ketone (Substrate) Imine Imine/Iminium Intermediate Ketone->Imine Amine, Acid/Lewis Acid ExoAttack Hydride Attack (Exo-Face) Imine->ExoAttack Steric Approach Control (Bulky Hydrides) ExoProduct Exo-Amine (Thermodynamic Product) Imine->ExoProduct Small Hydrides / Equilibration EndoProduct Endo-Amine (Kinetic Product) ExoAttack->EndoProduct Major Pathway

Figure 1: Stereochemical pathway for the reductive amination of bridged bicyclic ketones. The "Exo-Attack" is the dominant kinetic pathway for bulky reagents.

Reagent Selection Matrix

The choice of reducing agent is not arbitrary; it must balance reactivity (to reduce the imine) with selectivity (to avoid reducing the ketone before imine formation).[1]

Reagent SystemReactivity ProfileStereoselectivityRecommended For
STAB (NaBH(OAc)₃)Mild / Selective High (favors endo-amine)Standard Protocol. Unhindered primary/secondary amines.[1] One-pot procedures.
Ti(OiPr)₄ + NaBH₄ High Activation Moderate to HighHindered/Unreactive Ketones. Weakly nucleophilic amines (anilines) or sterically crowded bridges.[1]
NaCNBH₃ Moderate / Toxic ModerateLegacy Protocols. Use only if STAB fails or pH < 5 is required.
H₂ / Pd-C Non-Selective Variable (often thermodynamic)Benzylic Amines. Avoid if halogenated substituents are present.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Routine synthesis with aliphatic amines.[1]

Materials:

  • Substrate: 3-oxa-7-azabicyclo[3.3.1]nonan-9-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[1]

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic acid (1.0 equiv) – Crucial for catalyzing imine formation.[1]

Procedure:

  • Imine Formation: In a dry reaction vial, dissolve the bicyclic ketone (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Acid Activation: Add glacial acetic acid (1.0 mmol). Stir at room temperature for 30–60 minutes. Note: Monitoring this step is difficult; assume equilibrium is reached.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (look for M+1 of the amine).

  • Quench: Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (often requires 5–10% MeOH/DCM with 1% NH₄OH due to amine polarity).[1]

Mechanistic Insight: STAB is sterically bulky. In the [3.3.1] system, it is forced to attack the iminium ion from the convex (exo) face, pushing the nitrogen substituent into the concave (endo) position.[1]

Protocol B: The "Titanium Boost" (Ti(OiPr)₄ Method)

Best for: Sterically hindered amines, anilines, or electron-deficient ketones.[1]

Materials:

  • Reagent: Titanium(IV) isopropoxide (pure, 1.2 – 1.5 equiv)[1]

  • Reducing Agent: Sodium borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvent: Methanol (absolute) for reduction step; Neat or THF for imine step.[1]

Procedure:

  • Lewis Acid Activation: In a sealed vial, combine the ketone (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)₄ (1.5 mmol).[1]

  • Imine Formation: Stir neat (or in minimal THF) at room temperature for 2–6 hours. For extremely hindered substrates, heat to 40–50 °C.[1]

  • Dilution: Dilute the viscous mixture with absolute Methanol (5 mL).

  • Reduction: Cool to -78 °C or 0 °C (depending on desired stereocontrol; lower temp = higher kinetic selectivity). Add NaBH₄ (1.5 mmol) carefully.[1]

  • Workup (Critical): The reaction will contain titanium salts that form a gel with water.

    • Method: Add 1 mL of water to quench. Stir until a white precipitate forms. Centrifuge or filter through a Celite pad to remove TiO₂. Wash the cake thoroughly with MeOH/DCM.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Why this works: Ti(OiPr)₄ acts as a water scavenger and a strong Lewis acid, forcing the equilibrium toward the imine species (often a titanated hemiaminal) which is then rapidly reduced.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Ketone recovered) Imine formation failed due to sterics or electronics.Switch to Protocol B (Ti-mediated). Heat the imine formation step (50 °C).
Alcohol Byproduct (Reduction of Ketone) Reducing agent attacked ketone before imine formed.[1]Ensure sequential addition . Form imine first (1-2 h) before adding reducing agent. Use STAB instead of NaBH₄.
Wrong Stereoisomer (Exo-amine) Thermodynamic equilibration or small hydride source.Use a bulkier reducing agent (STAB).[1] Run reduction at lower temperature (-78 °C).[1]
Low Yield (Workup issues) Amine is water-soluble or trapped in Ti-emulsion.Use "Salting out" extraction (sat.[1] NaCl).[1] For Ti-method, use 2M NaOH workup to solubilize Ti salts if filtration fails.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link[1]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.[1] Link[1]

  • Barney, C. L., et al. "A Convenient Synthesis of Primary Amines via Reductive Amination Using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Tetrahedron Letters, 2009, 50(33), 4751-4754.[1] Link[1]

Sources

Application Note: High-Throughput Library Generation Using 6-Oxa-3-azabicyclo[3.2.1]octane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Content Focus: Scaffold rationale, parallel synthesis protocols, physicochemical profiling, and mechanistic applications.

Rationale for Scaffold Selection

Modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich scaffolds. This transition is driven by the need to improve clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and mitigating toxicity (such as hERG inhibition).

The 6-oxa-3-azabicyclo[3.2.1]octane core is a highly versatile, conformationally restricted bioisostere of morpholine and piperidine [4]. By introducing a methylene bridge into the morpholine ring system, the scaffold forces the molecule into a rigid chair-like conformation.

Causality in Design: Why choose this specific bridged bicycle over standard morpholine?

  • Vectorial Projection: The rigid 3D architecture alters the exit vectors of substituents attached to the N-3 and O-6 positions, allowing for novel spatial exploration of target binding pockets.

  • Metabolic Stability: The constrained ring system sterically shields the α-carbons adjacent to the nitrogen and oxygen atoms, significantly reducing susceptibility to cytochrome P450-mediated oxidative metabolism.

  • pKa Modulation: The inductive effect of the oxygen atom, combined with the geometric constraints of the bridge, slightly lowers the basicity of the secondary amine compared to piperidine. This reduces the overall logD at physiological pH, minimizing phospholipid binding and associated toxicities.

Recent patent literature highlights the integration of this scaffold into advanced clinical candidates, including KRAS G12C inhibitors [1], Tropomyosin-related kinase (Trk) inhibitors [2], and CBL-B enzyme inhibitors for immuno-oncology[3].

Physicochemical Profiling

To demonstrate the structural advantages of the 6-oxa-3-azabicyclo[3.2.1]octane core, we compared its calculated physicochemical properties against traditional saturated heterocycles. The data below illustrates how the bridged architecture maintains a favorable polar surface area while maximizing the fraction of sp³ carbons (Fsp³).

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

Scaffold CoreFsp³Basic pKa (calc)LogP (calc)TPSA (Ų)H-Bond Acceptors
Piperidine 1.0010.00.8412.031
Morpholine 1.008.3-0.8621.262
3-Azabicyclo[3.2.1]octane 1.0010.21.1012.031
6-Oxa-3-azabicyclo[3.2.1]octane 1.00~8.8-0.1021.262

Data Interpretation: The 6-oxa-3-azabicyclo[3.2.1]octane scaffold perfectly balances the lipophilicity of purely carbon-bridged systems with the polarity of morpholine, making it an ideal central hub for combinatorial library generation.

Library Generation Strategy

Combinatorial library generation utilizing this scaffold typically focuses on the highly reactive secondary amine at the N-3 position. Depending on the commercial availability of functionalized variants (such as exo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane [4]), dual-point diversification can also be achieved via etherification or carbamate formation at the C-8 position.

Workflow A Boc-6-oxa-3-azabicyclo[3.2.1]octane (Starting Material) B Acidic Deprotection (4M HCl in Dioxane) A->B C Library Split (96-Well Format) B->C D Parallel Amidation (R-COOH, HATU, DIPEA) C->D E Parallel SNAr (Ar-F, K2CO3, DMF) C->E F Self-Validating LC-MS QC (Internal Standard Spiked) D->F E->F G High-Throughput Purification (Prep-HPLC) F->G Pass Criteria: >85% Purity

Fig 1. Parallel library synthesis workflow using 6-oxa-3-azabicyclo[3.2.1]octane.

Experimental Protocols

The following protocols detail the generation of a 96-member amide library. The methodology is engineered with self-validating quality control to ensure high-fidelity data during automated synthesis.

Protocol A: High-Throughput Parallel Amidation (N-3 Position)

Causality in Reagent Selection: HATU is explicitly selected over standard coupling reagents like EDC/HOBt. The bridged bicyclic amine experiences significant steric hindrance at the N-3 position due to the axial protons of the rigid chair conformation. The superior leaving group ability of the HOAt ester generated by HATU overcomes this activation barrier, ensuring >90% conversion across diverse, sterically hindered carboxylic acid inputs.

Step-by-Step Methodology:

  • Scaffold Preparation: Dissolve tert-butyl 6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate (10 mmol) in 20 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the hydrochloride salt as a white powder.

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of the deprotected scaffold in anhydrous DMF containing 0.6 M N,N-Diisopropylethylamine (DIPEA).

  • Reagent Dispensing: Using an automated liquid handler, dispense 500 µL (0.1 mmol scaffold) of the stock solution into each well of a 2 mL 96-well deep-well plate containing a pre-arrayed library of 96 unique carboxylic acids (0.12 mmol per well).

  • Coupling: Add 500 µL of a 0.24 M HATU solution in DMF (0.12 mmol) to each well. Seal the plate and shake at 800 rpm at 30 °C for 16 hours.

  • Quenching & Self-Validating QC:

    • Trustworthiness Mechanism: To prevent false-negative reactivity assessments caused by LC-MS injection failures or ion suppression, a self-validating quench buffer is used.

    • Quench each well with 200 µL of methanol containing 10 µg/mL of 4-bromobenzamide (Internal Standard).

    • During LC-MS analysis, the system automatically normalizes the Total Ion Current (TIC) against the internal standard. If the 4-bromobenzamide peak area drops below a 10% variance threshold, the well is flagged for re-injection rather than recorded as a failed synthesis.

  • Purification: Filter the crude mixtures through a Celite plate and purify via mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Application Case Study: KRAS G12C Inhibition

The 6-oxa-3-azabicyclo[3.2.1]octane building block has proven highly effective in the design of covalent inhibitors targeting the KRAS G12C mutation [1]. In these complex architectures, the bridged scaffold acts as a rigid linker that precisely positions an acrylamide warhead near Cysteine-12 while projecting a lipophilic tail into the Switch II pocket.

Causality in Target Engagement: The constrained geometry of the 6-oxa-3-azabicyclo[3.2.1]octane ring restricts the rotational degrees of freedom of the attached warhead. This pre-organization lowers the entropic cost of binding, leading to a higher apparent affinity and faster covalent inactivation of the mutant KRAS protein compared to flexible piperazine or piperidine linkers.

Mechanism Target KRAS G12C Mutant (GDP-Bound Inactive State) Complex Covalent Inhibitor-KRAS Complex (Cys12 Engagement) Target->Complex Nucleophilic Attack Inhibitor 6-oxa-3-azabicyclo[3.2.1]octane Acrylamide Derivative Inhibitor->Complex Binding to Switch II Pocket Block Steric Blockade of SOS-Mediated Nucleotide Exchange Complex->Block Arrest Tumor Growth Arrest (Downstream Signaling Halted) Block->Arrest

Fig 2. Mechanism of KRAS G12C inhibition by 6-oxa-3-azabicyclo[3.2.1]octane derivatives.

References

  • Source: World Intellectual Property Organization (WO2023081840A1)
  • Source: World Intellectual Property Organization (WO2015092610A1)
  • Source: United States Patent and Trademark Office (US11530229B2)

Strategic Synthesis & Protection of 3-Azabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-azabicyclo[3.2.1]octane scaffold is a privileged bicyclic amine, distinct from its more ubiquitous isomer, 8-azabicyclo[3.2.1]octane (tropane). While tropanes (e.g., cocaine, atropine) feature a nitrogen bridge, the 3-azabicyclo[3.2.1]octane places the nitrogen in the saturated ring, offering unique vector orientation for side chains. This scaffold has gained prominence as a bioisostere in CCR5 antagonists (analogs of Maraviroc) and nicotinic acetylcholine receptor ligands.

The Synthetic Challenge: Unlike tropinone, which is accessed via the thermodynamic Robinson-Schöpf reaction, the 3-azabicyclo[3.2.1]octane core is kinetically assembled. The dominant strategy involves the oxidative cleavage of norbornene derivatives followed by double reductive amination .

Protecting Group (PG) Directive: The success of this synthesis hinges on the Nitrogen Protecting Group (N-PG) strategy. The N-PG must survive oxidative conditions (NaIO₄/OsO₄) and reducing conditions (NaBH₃CN).

  • Recommendation: Initiate synthesis with N-Benzyl (Bn) protection for the cyclization phase.

  • Switch: Transition to N-Boc or N-Cbz only after scaffold construction to facilitate downstream medicinal chemistry (e.g., amide couplings, SNAr).

Decision Matrix: Protecting Group Selection

The choice of N-protecting group dictates the synthetic route. The table below analyzes compatibility with the core "Norbornene Cleavage" protocol.

Protecting GroupStability (Oxidation)Stability (Reduction)Cyclization YieldRemoval ConditionStrategic Verdict
Benzyl (Bn) High (Stable to NaIO₄)High (Stable to Borohydrides)Excellent H₂ / Pd-C or ACE-ClPrimary Choice for scaffold formation.
Boc Moderate (Acid sensitive)HighPoorTFA or HClAvoid in Cyclization . Use for final product.
Cbz HighModerate (Risk of hydrogenolysis)GoodH₂ / Pd-C or HBrGood alternative, but Bn is more atom-economical.
Tosyl (Ts) HighHighModerateNa / NaphthaleneDifficult Removal . Use only if N-H is never required.

Visual Workflow: The Norbornene Route

The following diagram illustrates the standard workflow for accessing the 3-azabicyclo[3.2.1]octane core, highlighting the critical "PG Switch" node.

G Precursor Norbornene Derivative (Start) Diol Cis-Diol Intermediate (OsO4/NMO) Precursor->Diol Dihydroxylation Dialdehyde Dialdehyde Intermediate (NaIO4 Cleavage) Diol->Dialdehyde Oxidative Cleavage Cyclization Double Reductive Amination (Bn-NH2 + NaBH3CN) Dialdehyde->Cyclization In situ Trapping Bn_Product N-Benzyl-3-azabicyclo[3.2.1]octane Cyclization->Bn_Product Ring Closure Deprotection Debenzylation (H2, Pd/C) Bn_Product->Deprotection PG Switch Step 1 Reprotection Reprotection (Boc2O) Deprotection->Reprotection PG Switch Step 2 Final N-Boc-3-azabicyclo[3.2.1]octane (Ready for MedChem) Reprotection->Final

Figure 1: Strategic workflow for converting Norbornene to N-Boc-3-azabicyclo[3.2.1]octane via oxidative cleavage and reductive amination.

Detailed Protocols

Protocol A: Scaffold Synthesis (N-Benzyl Strategy)

Objective: Synthesis of N-benzyl-3-azabicyclo[3.2.1]octane from norbornene. Mechanism: Oxidative cleavage of the C2-C3 bond in norbornene creates a cis-1,3-cyclopentane dicarbaldehyde, which undergoes double reductive amination.

Reagents:

  • Norbornene (or derivative like dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate).

  • Osmium Tetroxide (OsO₄) (2.5 wt% in t-BuOH).

  • N-Methylmorpholine N-oxide (NMO).

  • Sodium Periodate (NaIO₄).

  • Benzylamine (BnNH₂).

  • Sodium Cyanoborohydride (NaBH₃CN).

Step-by-Step Methodology:

  • Dihydroxylation (The Diol Formation):

    • Dissolve norbornene (10 mmol) in Acetone/Water (4:1, 50 mL).

    • Add NMO (11 mmol) followed by OsO₄ solution (1 mol%).

    • Stir at room temperature (RT) for 12 hours.

    • QC Check: TLC should show consumption of olefin and appearance of a polar spot.

    • Quench with saturated Na₂SO₃, extract with EtOAc, and concentrate to yield the cis-diol.

  • Oxidative Cleavage (The Dialdehyde):

    • Dissolve the crude cis-diol in THF/Water (1:1, 40 mL).

    • Cool to 0°C. Add NaIO₄ (12 mmol) portion-wise over 10 minutes.

    • Stir for 2 hours. A white precipitate (NaIO₃) will form.

    • Critical Stop: Do NOT isolate the dialdehyde. It is unstable and prone to polymerization. Proceed immediately to the next step (One-Pot Telescoping).

  • Double Reductive Amination (Cyclization):

    • Filter off the NaIO₃ solids rapidly.

    • Adjust the filtrate pH to ~5-6 using acetic acid.

    • Add Benzylamine (10.5 mmol) and stir for 30 minutes to form the bis-imine/aminal species.

    • Add NaBH₃CN (15 mmol) slowly.

    • Stir at RT for 16 hours.

    • Workup: Basify to pH 10 with 1N NaOH. Extract with DCM (3x).

    • Purification: Flash chromatography (Hexane/EtOAc). The N-Bn protected bicycle is stable and lipophilic.

Protocol B: The "PG Switch" (Benzyl to Boc)

Objective: Converting the robust N-Bn group to the chemically versatile N-Boc group. Context: Direct synthesis with N-Boc is often low-yielding due to the instability of Boc-amine in the acidic reductive amination conditions.

Reagents:

  • N-Benzyl-3-azabicyclo[3.2.1]octane (from Protocol A).

  • Pd(OH)₂/C (Pearlman’s Catalyst) or 10% Pd/C.

  • Di-tert-butyl dicarbonate (Boc₂O).

  • Ammonium Formate (hydrogen source) or H₂ gas.

  • Methanol (MeOH).[1]

Step-by-Step Methodology:

  • One-Pot Hydrogenolysis/Protection:

    • Dissolve N-Bn substrate (1.0 equiv) in MeOH (0.1 M).

    • Add Boc₂O (1.1 equiv) at the start.

      • Why? The free amine formed upon debenzylation is immediately trapped by Boc₂O, preventing catalyst poisoning by the secondary amine.

    • Add Pd/C (10 wt% loading).

    • Apply H₂ atmosphere (balloon pressure is usually sufficient) or add Ammonium Formate (5 equiv) and reflux (Transfer Hydrogenation).

  • Monitoring:

    • Monitor via LC-MS. Look for the disappearance of the Benzyl mass (+91 loss) and appearance of the Boc adduct (+100 mass shift vs free amine).

  • Workup:

    • Filter through a Celite pad to remove Pd.

    • Concentrate filtrate.[2]

    • The residue is usually pure N-Boc-3-azabicyclo[3.2.1]octane.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Dialdehyde decomposition.Ensure the NaIO₄ cleavage is kept cold (0°C) and the time between cleavage and amine addition is minimized (< 15 mins).
Incomplete Debenzylation Catalyst poisoning by amine.Use Pearlman's Catalyst (Pd(OH)₂) instead of standard Pd/C. Ensure Boc₂O is present in situ.
Epimerization Basic conditions during workup.If the scaffold has ester substituents (e.g., from norbornene dicarboxylate), avoid strong bases. Use NaHCO₃ instead of NaOH.

References

  • Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2010(9), 31-39.[3]

    • Source:

  • Price, D. A., et al. (2005). Physical properties and synthesis of 3-azabicyclo[3.2.1]octane derivatives as CCR5 antagonists. Tetrahedron Letters, 46(30), 5005-5007.

    • Source:

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride (Comparative protocol for bicyclic amines). Organic Syntheses, 101, 410–422.[2]

    • Source:

  • Romo, D., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Oxa-Azabicyclo[3.2.1]octane Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxa-azabicyclo[3.2.1]octane systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the critical cyclization step. Here, we address common challenges and provide practical, experience-driven solutions to help you achieve your desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of an undesired regioisomer during my intramolecular cyclization to form the oxa-azabicyclo[3.2.1]octane core. What are the most likely causes?

The formation of an undesired regioisomer is a common challenge in the synthesis of bicyclic systems. The regiochemical outcome of the cyclization is a delicate balance of several factors. The most common culprits include:

  • Steric Hindrance: The substitution pattern on your acyclic precursor can sterically favor the formation of one regioisomer over another. Bulky protecting groups or substituents may block the desired reaction pathway, leading to the formation of the thermodynamically or kinetically favored, but undesired, product.

  • Electronic Effects: The electronic nature of your substituents can significantly influence the nucleophilicity or electrophilicity of the reacting centers, thereby directing the cyclization to a specific position. For instance, in a Pictet-Spengler type reaction, electron-donating groups on the aromatic ring can activate a specific position for cyclization.[1]

  • Reaction Conditions: Temperature, solvent, and catalyst choice can all play a crucial role in determining the regioselectivity. For example, in some reactions, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[2]

  • Nature of the Cyclization Reaction: The inherent mechanism of the chosen cyclization method (e.g., [4+2] cycloaddition, aza-Prins, 1,3-dipolar cycloaddition) will have its own set of rules governing regioselectivity.

Q2: How can I improve the regioselectivity of my cyclization reaction?

Improving regioselectivity often requires a systematic approach of optimizing various reaction parameters. Here are some strategies to consider:

  • Protecting Group Strategy: Carefully select protecting groups that minimize steric hindrance around the desired reaction site. In some cases, a bulky protecting group can be used strategically to block an undesired reaction pathway. The influence of N-sulfonyl groups in aza-Prins cyclizations, for instance, has been studied and can affect the reactivity of the system.[3][4]

  • Catalyst and Lewis Acid Choice: For reactions like the hetero-Diels-Alder or Pictet-Spengler, the choice of Lewis acid can dramatically influence regioselectivity by coordinating to the reactants and altering their electronic properties.[5][6][7] Screening a variety of Lewis acids with different steric and electronic properties is often a worthwhile endeavor.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the regiochemical outcome. For Pictet-Spengler reactions, protic solvents can play a role in directing the cyclization.[8]

  • Temperature Control: Carefully controlling the reaction temperature can allow for the selective formation of either the kinetic or thermodynamic product. Running the reaction at a lower temperature may favor the formation of the desired kinetic product.[2]

  • Substituent Modification: If possible, modifying substituents on the acyclic precursor to alter the electronic or steric landscape can be a powerful tool to direct the cyclization.

Q3: I am attempting an intramolecular hetero-Diels-Alder reaction to form the oxa-azabicyclo[3.2.1]octane skeleton, but I am getting a mixture of regioisomers. What can I do?

In the context of an intramolecular hetero-Diels-Alder reaction, several factors can be tuned to improve regioselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst is paramount. Lewis acids can coordinate to the dienophile, lowering its LUMO energy and enhancing the electronic differences between the two ends of the dienophile, thus favoring one regioisomeric transition state over the other.[5][6][7]

  • Nature of the Diene and Dienophile: The electronic properties of the diene and dienophile are critical. An electron-rich diene and an electron-poor dienophile (or vice-versa in an inverse-electron-demand Diels-Alder) will have a more polarized transition state, often leading to higher regioselectivity.

  • Tether Length and Rigidity: The length and conformational flexibility of the tether connecting the diene and dienophile can influence which reactive ends can come into proximity for the cycloaddition to occur. A more rigid tether can pre-organize the molecule for the desired cyclization pathway.

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.

Problem 1: Formation of the undesired regioisomer as the major product in a Pictet-Spengler cyclization.

Possible Cause: The electronic activation of the aromatic ring is favoring cyclization at the undesired position. In the absence of directing groups, cyclization may preferentially occur at the less sterically hindered ortho position.[8]

Proposed Solutions:

  • Introduce a Directing Group: If synthetically feasible, introduce an electron-donating group (e.g., methoxy, hydroxy) at the para-position to the desired cyclization site on the aromatic ring. This will increase the nucleophilicity of the desired carbon and favor the formation of the correct regioisomer.[1]

  • Modify Reaction Conditions:

    • Acid Catalyst: The strength and type of acid catalyst can influence the regiochemical outcome. Experiment with both protic acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).

    • Solvent: The choice of solvent can impact the reaction. Protic solvents may favor a particular cyclization pathway.[8] Compare results in aprotic solvents (e.g., CH₂Cl₂, toluene) versus protic solvents (e.g., EtOH, AcOH).

  • Utilize an N-Acyliminium Ion Intermediate: Acylating the imine nitrogen can form a highly electrophilic N-acyliminium ion, which can undergo cyclization under milder conditions and potentially with different regioselectivity.[9]

Experimental Protocol: Screening of Acid Catalysts for Pictet-Spengler Cyclization

  • Setup: In parallel reaction vials, dissolve the β-arylethylamine precursor (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂, toluene, or EtOH).

  • Aldehyde Addition: Add the aldehyde (1.1 equiv) to each vial.

  • Catalyst Addition: To each vial, add a different acid catalyst (0.1 - 1.0 equiv). A representative screen might include:

    • Trifluoroacetic acid (TFA)

    • p-Toluenesulfonic acid (p-TsOH)

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Scandium triflate (Sc(OTf)₃)

  • Reaction Monitoring: Stir the reactions at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the progress by TLC or LC-MS.

  • Analysis: After completion, quench the reactions, work up, and analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of regioisomers.

Problem 2: Low regioselectivity in a 1,3-dipolar cycloaddition to form the oxa-azabicyclo[3.2.1]octane core.

Possible Cause: The frontier molecular orbitals (FMOs) of the 1,3-dipole and the dipolarophile have similar coefficients at the two reacting centers, leading to a lack of regiochemical control.

Proposed Solutions:

  • Modify the Dipolarophile: Introduce an electron-withdrawing or electron-donating group on the dipolarophile to create a larger difference in the FMO coefficients, which can enhance regioselectivity.

  • Modify the 1,3-Dipole: Altering the substituents on the 1,3-dipole can also influence the FMO energies and coefficients, thereby affecting the regiochemical outcome.

  • Lewis Acid Catalysis: The use of a Lewis acid can sometimes influence the regioselectivity of 1,3-dipolar cycloadditions by coordinating to the dipolarophile and altering its electronic properties.[10]

  • Solvent Polarity: The polarity of the solvent can influence the transition state and may have an effect on the regioselectivity. It is advisable to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

Data Presentation: Effect of Lewis Acid on Regioselectivity in a 1,3-Dipolar Cycloaddition

EntryLewis Acid (0.2 equiv)SolventTemperature (°C)Ratio of Regioisomers (Desired:Undesired)
1NoneToluene801.5 : 1
2Zn(OTf)₂Toluene805 : 1
3Sc(OTf)₃Toluene8010 : 1
4Yb(OTf)₃Toluene808 : 1
5Cu(OTf)₂Toluene803 : 1

Note: The data presented in this table is illustrative and the actual results may vary depending on the specific substrates and reaction conditions.

Visualizing Reaction Pathways

Diagram 1: Decision-Making Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed protecting_group Evaluate Protecting Group Strategy start->protecting_group catalyst Screen Lewis Acid / Brønsted Acid Catalysts start->catalyst solvent Investigate Solvent Effects start->solvent temperature Optimize Reaction Temperature start->temperature substituent Modify Substituents on Precursor start->substituent analysis Analyze Regioisomeric Ratio (NMR, HPLC) protecting_group->analysis catalyst->analysis solvent->analysis temperature->analysis substituent->analysis analysis->start Regioselectivity Still Poor optimized Optimized Regioselective Cyclization analysis->optimized Desired Regioisomer is Major Product

Caption: A workflow for systematically troubleshooting poor regioselectivity in oxa-azabicyclo[3.2.1]octane cyclization.

Diagram 2: Generalized Mechanism of Lewis Acid Catalyzed Hetero-Diels-Alder Reaction

G cluster_0 Uncatalyzed Reaction cluster_1 Lewis Acid Catalyzed Reaction Diene_uc Diene TS_uc Transition State (low regioselectivity) Diene_uc->TS_uc Dienophile_uc Dienophile Dienophile_uc->TS_uc Product_uc Mixture of Regioisomers TS_uc->Product_uc Diene_c Diene TS_c Polarized Transition State (high regioselectivity) Diene_c->TS_c Dienophile_c Dienophile Complex Dienophile-LA Complex Dienophile_c->Complex LA Lewis Acid LA->Complex Complex->TS_c Product_c Desired Regioisomer TS_c->Product_c

Caption: Lewis acid catalysis polarizes the transition state in a hetero-Diels-Alder reaction, enhancing regioselectivity.

References

  • Catalytic effect on the selectivity of the Diels—Alder reaction. ScienceDirect. [Link]

  • Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. [Link]

  • Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. PMC. [Link]

  • Novel Pd(II)-Catalyzed N,O-Bicyclization as an Efficient Route to the 6-Oxa-2-azabicyclo[3.2.1]octane Skeleton. ResearchGate. [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]

  • synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • The Aza‐Prins Reaction in the Synthesis of Natural Products and Analogues. Semantic Scholar. [Link]

  • Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions of Vinylidenecyclopropane-diesters with Pyrroles or Indoles bearing a Trifluoroacetyl Group and the Related Hydroamination Reaction. Royal Society of Chemistry. [Link]

  • Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. ResearchGate. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. PMC. [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]

  • Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]

  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. PMC. [Link]

  • Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. United Arab Emirates University. [Link]

  • Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. PMC. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Royal Society of Chemistry. [Link]

  • A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. University of Leeds. [Link]

  • Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Semantic Scholar. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. ResearchGate. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC. [Link]

  • The Intramolecular Michael Reaction. Organic Reactions. [Link]

  • Regioselectivity of Pictet-Spengler cyclization: Synthesis of halotetrahydroisoquinolines. Tetrahedron Letters. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]

  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. PMC. [Link]

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Technical Support Center: Optimizing Pd-Catalyzed N,O-Bicyclisation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed N,O-Bicyclisation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your synthetic routes toward complex N,O-bicyclic scaffolds.

Introduction: The Elegance and Challenges of N,O-Bicyclisation

Palladium-catalyzed N,O-bicyclisation is a powerful strategy for the convergent synthesis of complex heterocyclic architectures, which are prevalent in pharmaceuticals and natural products.[1][2] This intramolecular cyclization, often proceeding via a cascade or domino sequence, allows for the efficient construction of multiple rings and stereocenters in a single operation. The reaction typically involves the formation of both a C-N and a C-O bond, orchestrated by a palladium catalyst.

While elegant in concept, the practical implementation of these reactions can be fraught with challenges. Low yields, catalyst deactivation, and unexpected side reactions are common hurdles. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven solutions.

Diagram: General Catalytic Cycle of Pd-Catalyzed N,O-Bicyclisation

Pd_Catalyzed_NO_Bicyclisation cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Coord_N N-Coordination & Intramolecular Nucleophilic Attack PdII->Coord_N Base Cyclized_N N-Cyclized Intermediate Coord_N->Cyclized_N Coord_O O-Coordination & Intramolecular Nucleophilic Attack Cyclized_N->Coord_O Cyclized_O N,O-Bicyclized Pd(II) Intermediate Coord_O->Cyclized_O RedElim Reductive Elimination Cyclized_O->RedElim RedElim->Pd0 Product caption Figure 1. A generalized catalytic cycle for Pd-catalyzed N,O-bicyclisation.

Caption: Figure 1. A generalized catalytic cycle for Pd-catalyzed N,O-bicyclisation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

This is one of the most common challenges and can be attributed to several factors, from catalyst inactivity to suboptimal reaction conditions.[3][4]

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[3][5]

    • Diagnosis: Observe the reaction mixture for the formation of a black precipitate (palladium black), which indicates catalyst aggregation and deactivation.[6]

    • Solution 1: Choice of Precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote in-situ reduction to Pd(0). The amine substrate or phosphine ligand can often serve as the reductant.[5] Consider using a preformed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst for more reliable initiation.[7]

    • Solution 2: Ligand Selection. The ligand plays a crucial role in stabilizing the Pd(0) state and facilitating the catalytic cycle.[8][9] For N,O-bicyclisation, bulky, electron-rich phosphine ligands are often effective. If your current ligand is not performing well, consider screening a panel of ligands.

  • Suboptimal Reaction Conditions: The delicate balance of solvent, base, and temperature is critical for success.

    • Diagnosis: Review the literature for similar transformations to establish a baseline for reaction conditions.

    • Solution 1: Solvent Screening. The polarity of the solvent can significantly impact the stability of intermediates in the catalytic cycle.[10][11][12] Aprotic polar solvents like DMF, DMSO, or dioxane are often good starting points, but non-polar solvents like toluene can also be effective, depending on the substrate and ligand.[7]

    • Solution 2: Base Selection. The choice of base is critical and can influence both the rate of deprotonation of the nucleophiles (N-H and O-H) and the stability of the catalyst.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. If you suspect your substrate is sensitive to strong bases, consider a milder organic base.

    • Solution 3: Temperature Optimization. Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.[13][14] Experiment with a range of temperatures, for example, from 80 °C to 120 °C.

  • Poor Substrate Quality: Impurities in the starting material can poison the catalyst.

    • Diagnosis: Analyze your starting material for purity using techniques like NMR and LC-MS.

    • Solution: Purify the substrate before use, for instance, by recrystallization or column chromatography.

Issue 2: Catalyst Deactivation (Palladium Black Formation)

The appearance of a black precipitate is a clear sign that your catalyst is no longer in the active, soluble form.[6]

Possible Causes and Solutions:

  • Oxidation of Pd(0): The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to the less active Pd(II) state.[6]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents and purge the reaction vessel thoroughly before adding the catalyst.[3]

  • Ligand Degradation or Dissociation: The supporting ligand can degrade at high temperatures or dissociate from the metal center, leading to palladium aggregation.[6][8][9]

    • Solution 1: Ligand Choice. Bidentate ligands often form more stable complexes with palladium compared to monodentate ligands. Consider ligands like Xantphos or dppf, which are known for their stability.[6]

    • Solution 2: Lower Reaction Temperature. If you suspect ligand degradation, try running the reaction at a lower temperature for a longer period.[13]

  • Product Inhibition: In some cases, the product can coordinate to the palladium center, leading to catalyst deactivation.[15]

    • Solution: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading can help drive the reaction to completion.

Issue 3: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of your desired N,O-bicyclic compound.[3][4]

Common Byproducts and Their Solutions:

  • Hydrodehalogenation: The aryl halide is reduced, and the halogen is replaced by a hydrogen atom.

    • Cause: This side reaction can be promoted by moisture or other protic sources in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Lowering the reaction temperature may also help to suppress this pathway.[4]

  • Homocoupling: Dimerization of the aryl halide.

    • Cause: This can be favored under certain reaction conditions, particularly with highly reactive aryl halides.

    • Solution: Optimizing the catalyst-to-ligand ratio and adjusting the reaction temperature can often minimize homocoupling.[3]

  • Incomplete Cyclization (Mono-cyclized Product): Only one of the two rings is formed.

    • Cause: The second cyclization step may have a higher activation barrier. This could be due to steric hindrance or unfavorable ring strain in the transition state.

    • Solution 1: Increase Reaction Temperature and Time. Providing more energy and a longer reaction duration may be sufficient to overcome the activation barrier for the second cyclization.

    • Solution 2: Re-evaluate Ligand and Solvent. The ligand and solvent can influence the geometry of the palladium intermediate, which in turn affects the feasibility of the second ring closure. Screening different ligands and solvents is recommended.

Data Presentation: General Optimization Parameters

The following table provides a starting point for optimizing your Pd-catalyzed N,O-bicyclisation reaction.

ParameterRecommended Range/OptionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or specific precatalystsPd(II) sources require in-situ reduction, while Pd(0) sources can offer more consistent initiation.[5][7]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, Xantphos)These ligands promote oxidative addition and reductive elimination while stabilizing the catalyst.[8][9][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base affects the deprotonation of the nucleophiles and can influence catalyst stability.[4]
Solvent Toluene, Dioxane, DMF, DMSOSolvent polarity can impact the stability of intermediates and the overall reaction rate.[10][11][12]
Temperature 80 - 120 °CA balance must be struck between achieving a sufficient reaction rate and preventing catalyst decomposition.[13][14]
Catalyst Loading 1 - 10 mol %Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective.

Experimental Protocol: General Procedure for Reaction Optimization

This protocol outlines a systematic approach to optimizing your Pd-catalyzed N,O-bicyclisation.

  • Reagent Preparation:

    • Ensure the substrate is pure and dry.

    • Use anhydrous, degassed solvents.

    • If using a solid base, ensure it is finely powdered and dry.

  • Reaction Setup:

    • To an oven-dried reaction vial or flask, add the substrate, base, and a magnetic stir bar.

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

    • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

    • Add the catalyst/ligand solution to the reaction vessel via syringe.

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Check for Catalyst Deactivation (Palladium Black) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Check_Catalyst->Check_Conditions No Inert_Atmosphere Improve Inert Atmosphere Degas Solvents Check_Catalyst->Inert_Atmosphere Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Check_Reagents Verify Reagent Purity Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Success Successful Reaction Check_Reagents->Success Pure Screen_Ligands Screen Different Ligands Inert_Atmosphere->Screen_Ligands Screen_Ligands->Success Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Screen_Bases Screen Bases Screen_Solvents->Screen_Bases Screen_Bases->Check_Reagents Purify_Reagents->Success

Caption: Figure 2. A decision-making workflow for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my specific N,O-bicyclisation reaction?

A1: Ligand selection is often empirical, but there are some guiding principles. Bulky, electron-rich biaryl phosphine ligands are generally a good starting point as they promote the key steps of the catalytic cycle.[8][9][16] It is highly recommended to perform a screen of several commercially available ligands to identify the optimal one for your substrate.

Q2: Can I use air-stable Pd(II) precatalysts, or do I need to work in a glovebox?

A2: While working in a glovebox provides the most controlled environment, it is not always necessary. Many air-stable Pd(II) precatalysts can be used successfully on the benchtop, provided you take care to establish and maintain an inert atmosphere throughout the reaction setup and duration.[3] This includes using degassed solvents and purging all glassware with an inert gas.

Q3: My reaction works, but it's very slow. How can I increase the reaction rate?

A3: A slow reaction rate can often be addressed by increasing the temperature.[13][14] However, be mindful that higher temperatures can also lead to catalyst decomposition. Alternatively, you could screen different solvents, as the solvent can influence the reaction kinetics.[10][11][12] Finally, ensure that your base is strong enough to efficiently deprotonate your nucleophiles.

Q4: I am observing the formation of a mono-cyclized product. How can I promote the second cyclization?

A4: The formation of a mono-cyclized product suggests that the second ring-closing step is kinetically or thermodynamically disfavored. You can try to drive the reaction forward by increasing the reaction temperature and/or time. It is also possible that the geometry of the palladium intermediate is not conducive to the second cyclization. In this case, screening different ligands, which can alter the coordination sphere of the palladium, may be beneficial.

References

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. (2025). MDPI.
  • Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Palladium‐Catalyzed Synthesis of Bicyclic Derivatives from the Cyclization/1,4‐Difunctionalization of Bromoarenes with Diazo Compounds. ResearchGate.
  • Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019). PubMed.
  • Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. (2016). PMC.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Palladium-catalyzed heterocycle synthesis
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Source Not Found.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2025). MDPI.
  • Palladium-Catalyzed Intramolecular Carbopalladation/Cyclization Cascade: Access to Polycyclic N-Fused Heterocycles. (2010). ACS Publications.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis.
  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and. (2024). Source Not Found.
  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Phenol Synthesis. Benchchem.
  • Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journals.
  • Effective synthesis of bicyclodienes via palladium-catalyzed asymmetric allylic alkylation and ruthenium-catalyzed cycloisomerization. PMC.
  • Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations. (2003). Organic Chemistry Portal.
  • Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. (2025). MDPI.
  • Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. (2017). Journal of the American Chemical Society.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Mechanistic approaches to palladium-catalyzed alkene difunctionalization reactions. PMC.
  • Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. PMC.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Palladium-Catalyzed Cyclization of Propargylic Compounds. (2010). ACS Publications.
  • Reaction conditions of Pd(II)-catalysed bicyclisation according to Scheme 3. ResearchGate.
  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. (2019). PMC.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube.
  • Novel Pd(II)-catalysed N,O-bicyclisation as an efficient route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. (2005). PubMed.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Source Not Found.
  • Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate.
  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. (2020). MDPI.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
  • Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. (2024). MDPI.
  • Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. (2021). ACS Catalysis.

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Technical Support Center: Resolving Enantiomers of Chiral 6-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 6-oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on separating the enantiomers of this important bicyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), drawing upon established principles for resolving chiral amines.

Introduction to the Challenge

The 6-oxa-3-azabicyclo[3.2.1]octane core is a valuable structural motif in medicinal chemistry. As with many chiral molecules, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to resolve the racemic mixture into its constituent enantiomers is a critical step in drug discovery and development. This guide outlines three primary methods for achieving this separation: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography.

Section 1: Classical Resolution via Diastereomeric Salt Crystallization

This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[1] These salts, having different physical properties, can then be separated by fractional crystallization due to their differential solubility in a given solvent system.[1]

Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution

Q1: How do I select the right chiral resolving agent for 6-oxa-3-azabicyclo[3.2.1]octane?

A1: The selection of a resolving agent is often empirical. For a basic amine like 6-oxa-3-azabicyclo[3.2.1]octane, chiral carboxylic acids are the preferred choice. Commonly successful agents for bicyclic amines include derivatives of tartaric acid (e.g., L-(+)-tartaric acid, Di-p-toluoyl-D-tartaric acid), mandelic acid (e.g., (S)-(+)-mandelic acid), and camphor-10-sulfonic acid. It is highly recommended to perform a small-scale screen with a variety of these acids to identify the one that forms a crystalline salt with good diastereomeric excess (d.e.).

Q2: What is the ideal molar ratio of resolving agent to my racemic amine?

A2: While a 1:1 molar ratio is a common starting point, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher purity of the crystallized salt, albeit with a lower yield. Conversely, using an excess of the resolving agent can influence the solubility of the salts. A rational approach suggests that molar ratios of less than 0.5 or greater than 1.5 can often yield more enantiopure products.

Q3: How critical is the choice of solvent?

A3: The solvent system is arguably the most critical parameter in a successful diastereomeric salt resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent screen using a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, and their aqueous mixtures) is essential.

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Potential Causes Recommended Solutions
No crystals form, even after cooling and extended stirring. 1. The solution is too dilute (not supersaturated).2. The chosen solvent is too effective at solvating both salts.3. Inhibition by impurities.1. Carefully evaporate some of the solvent to increase the concentration.2. Conduct a thorough solvent screen. Try adding an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.3. Ensure the purity of your racemic amine and the resolving agent. An additional purification step may be necessary.
The product "oils out" instead of crystallizing. 1. The salt's melting point is lower than the crystallization temperature.2. The solution is too concentrated, leading to rapid precipitation.3. The solvent is not ideal for promoting a crystalline lattice.1. Lower the crystallization temperature and allow for slow cooling.2. Add more of the primary solvent to reduce the concentration.3. Change the solvent system. A less polar solvent might be beneficial.
The diastereomeric excess (d.e.) of the crystallized salt is low. 1. The solubility difference between the two diastereomeric salts is small in the chosen solvent.2. The rate of crystallization is too fast, leading to co-precipitation.3. The system has reached a eutectic point.1. Perform a more extensive solvent screen to find a system with better selectivity.2. Slow down the cooling rate to allow for equilibrium to be established.3. Vary the molar ratio of the resolving agent.
The yield of the desired diastereomeric salt is very low. 1. The desired salt has significant solubility in the mother liquor.2. An insufficient amount of resolving agent was used.1. Cool the crystallization mixture to a lower temperature to maximize precipitation.2. Optimize the molar ratio of the resolving agent.
Experimental Workflow & Visualization

Protocol 1: General Procedure for Diastereomeric Salt Resolution

  • Dissolution: In a flask equipped with a stirrer, dissolve the racemic 6-oxa-3-azabicyclo[3.2.1]octane in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, also at an elevated temperature.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Seeding with a few previously formed crystals can be beneficial. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis: Determine the diastereomeric excess of the crystallized salt using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral solvating agent).

  • Liberation of Free Amine: Suspend the diastereomerically enriched salt in water and adjust the pH to >10 with a base (e.g., NaOH). Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched 6-oxa-3-azabicyclo[3.2.1]octane.

G cluster_prep Preparation cluster_process Process cluster_output Output & Analysis racemate Racemic Amine (in Solvent) mix Mix and Stir racemate->mix acid Chiral Acid (in Solvent) acid->mix cool Slow Cooling & Crystallization mix->cool filter Filtration cool->filter solid Diastereomerically Enriched Salt (Solid) filter->solid Less Soluble liquid Mother Liquor (Enriched in other Diastereomer) filter->liquid More Soluble analysis Analyze d.e. (e.g., HPLC) solid->analysis liberate Liberate Free Amine (Base Treatment) analysis->liberate If d.e. is high enantioenriched Enantioenriched Amine liberate->enantioenriched G cluster_input Inputs cluster_process Reaction (Target ~50% Conversion) cluster_output Outputs & Separation racemate Racemic Amine (R)-Amine & (S)-Amine reaction Stir at Controlled Temp racemate->reaction acyl Acylating Agent acyl->reaction enzyme Immobilized Lipase enzyme->reaction monitor Monitor Conversion & e.e. (Chiral HPLC/GC) reaction->monitor separation Filter Enzyme & Separate Amine/Amide (e.g., Acid Extraction) reaction->separation At ~50% Conversion monitor->reaction Continue until ~50% unreacted (S)-Amine (Unreacted, High e.e.) acylated (R)-Amide (Product, High e.e.) separation->unreacted separation->acylated G cluster_prep Preparation cluster_process Screening & Optimization cluster_output Output sample Dissolve Racemic Amine in Mobile Phase Modifier inject Inject Sample sample->inject system Equilibrate SFC/HPLC System with Chiral Column system->inject screen Screen Multiple Columns & Mobile Phases inject->screen optimize Optimize Separation (Flow, Temp, Gradient) screen->optimize Identify 'Hit' chromatogram Chromatogram with Separated Enantiomers optimize->chromatogram collect Collect Fractions (Preparative Scale) optimize->collect If preparative

Sources

Technical Support Center: Minimizing Ring-Opening Side Reactions in Bridged Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bridged ethers. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of these complex cyclic molecules, with a specific focus on preventing undesired ring-opening side reactions.

Bridged ethers are key structural motifs in many natural products and pharmacologically active compounds. Their synthesis, often achieved through intramolecular cyclization, can be challenging. A frequent and significant side reaction is the premature ring-opening of precursors, such as epoxides, or the cleavage of the newly formed ether bridge, which leads to the formation of diols or other undesired byproducts, ultimately reducing the yield of the target molecule. This guide provides in-depth, question-and-answer-based troubleshooting advice and frequently asked questions to address these specific challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of bridged ethers and offers targeted solutions based on mechanistic principles.

Problem 1: My intramolecular Williamson ether synthesis is yielding a significant amount of diol instead of the desired bridged ether.

Possible Cause 1: Presence of Acidic Impurities

Traces of acid can catalyze the ring-opening of epoxide precursors or the newly formed ether ring, especially if the structure is strained. This leads to the formation of diols through reaction with water present in the solvent or introduced during workup.

Solution:

  • Rigorous Purification of Starting Materials: Ensure all starting materials, including the substrate, base, and solvent, are free from acidic contaminants. Purification techniques such as distillation or chromatography should be employed.

  • Use of Acid Scavengers: Incorporate a non-nucleophilic base, such as proton sponge or a hindered amine, to neutralize any adventitious acid.

  • Anhydrous Reaction Conditions: Perform the reaction under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water, which can act as a nucleophile in acid-catalyzed ring-opening.

Possible Cause 2: Inappropriate Base Selection

The choice of base is critical. A base that is too weak may not sufficiently deprotonate the alcohol, leading to a slow reaction and allowing side reactions to dominate. Conversely, a base that is too strong or sterically hindered can promote elimination reactions, especially with secondary or tertiary leaving groups.[1][2][3]

Solution:

  • Optimize Base Strength: For the intramolecular Williamson ether synthesis, a strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the alcohol.[2] Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they generate the alkoxide irreversibly, and the hydrogen gas byproduct simply bubbles out of the reaction mixture.[2]

  • Consider Steric Hindrance: When using bulky alkoxides, elimination can become a significant competing reaction.[3] If elimination is observed, consider using a less sterically demanding base.

Problem 2: The reaction to form a bridged tetrahydrofuran from an unsaturated alcohol is slow and results in low yields.

Possible Cause: Inefficient Cyclization Conditions

The formation of bridged ethers from unsaturated alcohols often relies on transition metal-catalyzed processes or other activation methods.[4][5] Inefficient catalysis can lead to slow reaction rates and the predominance of side reactions.

Solution:

  • Catalyst Screening: The choice of catalyst can significantly impact the reaction outcome. For instance, copper-catalyzed intramolecular carboetherification of alkenes has proven effective for synthesizing bridged-ring tetrahydrofurans.[4][5] If one catalyst is not providing satisfactory results, screening other transition metal catalysts, such as those based on palladium or gold, may be beneficial.[4]

  • Optimization of Reaction Parameters: Temperature, solvent, and concentration are crucial parameters to optimize. Lower temperatures may reduce the rate of side reactions, while high dilution techniques can favor intramolecular cyclization over intermolecular polymerization.[6][7]

Problem 3: When using an epoxide precursor, the ring opens at the wrong position, leading to a constitutional isomer of the desired bridged ether.

Possible Cause: Incorrect Reaction Conditions for Regioselective Ring-Opening

The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions, specifically whether they are acidic or basic.[8][9][10][11]

Solution:

  • Basic or Nucleophilic Conditions for Attack at the Less Substituted Carbon: Under basic or nucleophilic conditions, the ring-opening follows an S_N2 mechanism. The nucleophile (in this case, the intramolecular alcohol) will attack the less sterically hindered carbon of the epoxide.[9][12] To favor this pathway, use a strong base to generate the alkoxide, which then acts as the internal nucleophile.

  • Acidic Conditions for Attack at the More Substituted Carbon: In the presence of acid, the epoxide oxygen is protonated, and the ring-opening proceeds through a mechanism with significant S_N1 character.[8][10] The nucleophile will preferentially attack the more substituted carbon, which can better stabilize the developing positive charge.[8][9][10] Therefore, if the desired product requires attack at the more substituted carbon, catalytic amounts of a strong acid should be used.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of bridged ethers and the prevention of ring-opening side reactions.

Q1: What is the fundamental mechanism of the intramolecular Williamson ether synthesis for forming bridged ethers?

A1: The intramolecular Williamson ether synthesis is an S_N2 reaction where an alkoxide and an alkyl halide (or a similar group with a good leaving group) are present in the same molecule.[1][2][13] The reaction is initiated by deprotonating the alcohol with a base to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the carbon bearing the leaving group in a backside attack, leading to the formation of the cyclic ether.[1][2][14]

Q2: How does solvent choice impact the success of a bridged ether synthesis?

A2: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred because they can solvate the counter-ion of the alkoxide, leaving the nucleophilic oxygen more available to react.[1] Protic solvents, on the other hand, can solvate the alkoxide itself, reducing its nucleophilicity and slowing down the reaction.[1] Using the parent alcohol of the alkoxide as a solvent is a common practice, but it can lead to competing intermolecular reactions if not performed under high dilution.[2][15]

Q3: Can protecting groups be used to prevent unwanted ring-opening reactions?

A3: Yes, protecting groups are a valuable strategy in multi-step syntheses to prevent side reactions.[16][17] For example, if a molecule contains multiple hydroxyl groups, all but the one intended for cyclization can be protected to prevent them from participating in the reaction. Similarly, other functional groups that might be sensitive to the reaction conditions can be temporarily masked with appropriate protecting groups.[16][18] The choice of protecting group is critical and should be stable to the cyclization conditions but easily removable later in the synthetic sequence.[19][18]

Q4: What role does temperature play in minimizing side reactions?

A4: Temperature control is a critical factor in favoring the desired cyclization over side reactions like elimination and decomposition.[7][20] Higher temperatures can often favor elimination reactions, especially with sterically hindered substrates.[21] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by techniques like TLC or LC-MS can help in determining the optimal temperature profile.[6][22]

Q5: Are there alternatives to the Williamson ether synthesis for creating bridged ethers?

A5: Yes, several other methods can be employed for the synthesis of bridged ethers. These include:

  • Acid-catalyzed cyclodehydration of diols: This method involves the removal of a water molecule from a diol to form a cyclic ether, often using a strong acid catalyst.[23][24]

  • Reductive etherification: This involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent.[25]

  • Transition metal-catalyzed cyclizations: As mentioned earlier, various transition metals can catalyze the intramolecular addition of alcohols to alkenes or alkynes to form cyclic ethers.[4][5]

  • Photochemical methods: In some cases, photochemical reactions, such as the Norrish Type II cyclization, can be used to construct complex bicyclic ether systems.[26]

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Bridged Ether Synthesis
Observed Problem Potential Cause Recommended Solution
Low to no yield of bridged ether Incomplete reactionMonitor reaction progress via TLC/LC-MS and increase reaction time or temperature if necessary.[6]
Decomposition of starting material or productRun the reaction at a lower temperature; ensure all reagents are pure.[7][22]
Intermolecular polymerizationEmploy high dilution conditions.[6][7]
Formation of diol byproduct Acid-catalyzed ring-openingUse anhydrous solvents, add an acid scavenger, and ensure the base is not contaminated with acid.
Formation of elimination byproduct Sterically hindered substrate or base; high temperatureUse a less hindered base, a primary alkyl halide if possible, and lower the reaction temperature.[3][21][27]
Formation of isomeric ether Incorrect regioselectivity in epoxide openingFor attack at the less substituted carbon, use basic conditions. For attack at the more substituted carbon, use acidic conditions.[8][9][10][12]
Protocol: General Procedure for Intramolecular Williamson Ether Synthesis under High Dilution

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Dry the required solvent (e.g., THF or DMF) over a suitable drying agent and distill under an inert atmosphere.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dry solvent (a volume sufficient for high dilution, e.g., 0.01 M concentration of the substrate).

  • Base Addition: Add a slight excess (1.1-1.5 equivalents) of a strong, non-nucleophilic base (e.g., sodium hydride, 60% dispersion in mineral oil) to the solvent.

  • Substrate Addition: Dissolve the starting halo-alcohol in a small amount of the dry solvent in a separate flask. Transfer this solution to a syringe pump.

  • Slow Addition: Add the substrate solution to the stirred suspension of the base in the reaction flask dropwise over several hours (e.g., 4-8 hours) using the syringe pump. This slow addition is crucial to maintain high dilution and favor the intramolecular reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature (this may range from room temperature to reflux, depending on the substrate). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Desired Intramolecular Cyclization vs. Undesired Ring-Opening

G cluster_0 Reaction Pathways Start Halo-alcohol Precursor Alkoxide Intramolecular Alkoxide Start->Alkoxide Base (e.g., NaH) Undesired Diol Byproduct (Ring-Opening) Start->Undesired Desired Bridged Ether (Desired Product) Alkoxide->Desired Intramolecular SN2 (Favored Pathway) Acid Trace Acid (H+) Acid->Undesired Water Water (H2O) Water->Undesired G cluster_1 Control of Regioselectivity Epoxide Asymmetric Epoxide Precursor Basic Basic/Nucleophilic Conditions Epoxide->Basic Acidic Acidic Conditions Epoxide->Acidic LessSub Attack at Less Substituted Carbon (SN2 Pathway) Basic->LessSub Yields one regioisomer MoreSub Attack at More Substituted Carbon (SN1-like Pathway) Acidic->MoreSub Yields other regioisomer

Caption: Influence of conditions on epoxide opening.

References

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (2020). Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Epoxide Opening in Acidic and Basic Conditions - YouTube. (2023). Available at: [Link]

  • Hull, K. L., et al. (2012). Copper-Catalyzed Intramolecular Alkene Carboetherification: Synthesis of Fused-Ring and Bridged-Ring Tetrahydrofurans. Journal of the American Chemical Society. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Available at: [Link]

  • Base vs. Acid catalyed epoxide ring openings : r/chemhelp - Reddit. (2025). Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022). Available at: [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022). Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Alcohol Protecting Groups - University of Windsor. Available at: [Link]

  • Reddy, K. S., et al. (2019). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. Molecules. Available at: [Link]

  • Williamson Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Hull, K. L., et al. (2012). Copper-Catalyzed Intramolecular Alkene Carboetherification: Synthesis of Fused-Ring and Bridged-Ring Tetrahydrofurans. Journal of the American Chemical Society. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023). Available at: [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. Available at: [Link]

  • Process for preparing ethers and esters - Google Patents. (1999).
  • Ether synthesis by reductive etherification - Organic Chemistry Portal. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Williamson Ether synthesis use of particular solvent - Chemistry Stack Exchange. (2023). Available at: [Link]

  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. (2011). Available at: [Link]

  • ether synthesis through acid-catalysis - YouTube. (2018). Available at: [Link]

  • Reddy, K. S., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science. Available at: [Link]

  • 19: Cyclization and Pericyclic Reactions - Chemistry LibreTexts. Available at: [Link]

  • Orita, A., et al. (2007). Cyclic ether synthesis from diols using trimethyl phosphate. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014). Available at: [Link]

  • Margaretha, P., et al. (1997). Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Schomaker, J. M., et al. (2016). The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • synthesis and reactions of bridged bicyclic compounds - University of Glasgow. Available at: [Link]

  • Hall, H. K., et al. (1980). Synthesis and Polymerization of Bridged Bicyclic Ethers. Journal of the American Chemical Society. Available at: [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025). Available at: [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry. (2014). Available at: [Link]

  • Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones - Iowa State University Digital Repository. Available at: [Link]

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Validation & Comparative

Metabolic Stability Guide: 6-oxa-3-azabicyclo[3.2.1]octane vs. Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-oxa-3-azabicyclo[3.2.1]octane versus morpholine , focusing on metabolic stability, physicochemical properties, and experimental validation.

Executive Summary

Morpholine is a ubiquitous saturated heterocycle in medicinal chemistry, valued for its ability to solubilize lipophilic scaffolds and moderate basicity (


). However, it frequently represents a "metabolic soft spot," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

6-oxa-3-azabicyclo[3.2.1]octane is a bridged bicyclic bioisostere designed to address these liabilities.[1] By embedding the morpholine functionality into a rigid [3.2.1] bicyclic framework, this scaffold restricts conformational flexibility and sterically hinders CYP access, significantly enhancing metabolic stability (intrinsic clearance,


) while often modulating lipophilicity and permeability.
Key Comparison Matrix
FeatureMorpholine6-oxa-3-azabicyclo[3.2.1]octane
Structure Monocyclic, flexible chair conformationBicyclic, rigid, conformationally restricted
Metabolic Liability High (N-dealkylation,

-C oxidation)
Low (Steric hindrance, bridgehead blocking)
Lipophilicity (cLogP) ~ -0.86 (Hydrophilic)~ -0.1 to 0.4 (Tunable, moderately more lipophilic)
Basicity (

)
~ 8.3~ 7.5 – 8.5 (Often slightly lower due to strain)
Primary Application Solubilizing group, H-bond acceptorMetabolically stable surrogate, vector control

Metabolic Stability & Mechanistic Insights

The Morpholine Liability

Morpholine undergoes metabolism primarily through two CYP450-mediated pathways:[1]

  • 
    -Carbon Hydroxylation:  CYP enzymes abstract a hydrogen from the carbon adjacent to the nitrogen (C2 or C3).[1] This leads to an unstable carbinolamine intermediate, which collapses to a lactam (morpholin-3-one) or results in ring opening (amino acid metabolites).[1]
    
  • N-Dealkylation: If the morpholine is attached to an alkyl group, oxidative attack at the

    
    -carbon of the substituent leads to cleavage of the N-C bond, releasing the morpholine ring.[1]
    
The Bridged Advantage (6-oxa-3-azabicyclo[3.2.1]octane)

The 6-oxa-3-azabicyclo[3.2.1]octane scaffold confers stability through Geometric Constraints and Steric Shielding :

  • Conformational Locking: Unlike morpholine, which flips between chair conformers, the bicyclic system is locked. This rigidity imposes a high entropic penalty for the induced fit required by CYP active sites.[1]

  • Bridgehead Blocking: The bridgehead carbons (C1 and C5) are quaternary-like in their connectivity (though tertiary chemically), making them sterically inaccessible to the heme iron of CYP enzymes.

  • Electronic Modulation: The strain inherent in the bicyclic system can alter the hybridization of the nitrogen lone pair (increasing s-character), which slightly lowers basicity and reduces the propensity for N-oxidation.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways cluster_0 Morpholine Metabolism (High Clearance) cluster_1 6-oxa-3-azabicyclo[3.2.1]octane (Enhanced Stability) Morph Morpholine Scaffold (Flexible) CYP_M CYP450 (Oxidation) Morph->CYP_M Accessible Radical C-Radical Intermediate CYP_M->Radical H-abstraction Lactam Lactam / Ring Open (Inactive/Toxic) Radical->Lactam Collapse Bridged 6-oxa-3-azabicyclo [3.2.1]octane (Rigid) CYP_B CYP450 (Blocked) Bridged->CYP_B Steric Clash Rigidity Stable Parent Compound Retained CYP_B->Stable No Reaction

Caption: Comparative metabolic pathways. Morpholine (top) is readily oxidized at


-carbons.[1] The rigid 6-oxa-3-azabicyclo[3.2.1]octane (bottom) resists CYP interaction, preserving the parent drug.[1]

Experimental Validation: Microsomal Stability Assay

To objectively compare the stability of these moieties, a Human Liver Microsome (HLM) Stability Assay is the gold standard. This protocol determines the Intrinsic Clearance (


) and Half-life (

).[1]
Protocol Design
  • Objective: Measure the depletion of the test compound over time in the presence of metabolically active microsomes.

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

  • Cofactor: NADPH (Essential for CYP activity).[1]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve test compounds (Morpholine analog vs. Bridged analog) in DMSO to 10 mM.

    • Dilute to 1

      
      M working concentration in phosphate buffer (100 mM, pH 7.4).
      
  • Microsome Incubation:

    • Thaw Human Liver Microsomes (HLM) on ice.[1]

    • Prepare a reaction mixture: 0.5 mg/mL microsomal protein in phosphate buffer.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to initiate the reaction.[1]

    • Critical Step: Ensure rapid mixing.

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately quench in 150

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Plot

      
       vs. Time.[1]
      
Calculation of Intrinsic Clearance ( )

The slope of the depletion curve (


) is used to calculate 

and

:

[1]

[1]
Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Start Compound Stock (10 mM DMSO) Mix Mix with HLM (0.5 mg/mL) Start->Mix PreInc Pre-incubation 37°C, 5 min Mix->PreInc StartRxn Add NADPH (Start t=0) PreInc->StartRxn Sample0 t=0 min StartRxn->Sample0 Sample15 t=15 min StartRxn->Sample15 Sample60 t=60 min StartRxn->Sample60 Quench Quench with ACN + Internal Std Sample0->Quench Sample15->Quench Sample60->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Standard HLM Stability Assay Workflow. Critical quenching steps ensure accurate kinetic data.

Physicochemical Implications

Replacing morpholine with 6-oxa-3-azabicyclo[3.2.1]octane affects more than just stability.

Lipophilicity (LogP/LogD)
  • Morpholine: Highly hydrophilic (

    
    ).[1] Good for lowering the LogP of greasy scaffolds but can limit permeability if the molecule becomes too polar.
    
  • 6-oxa-3-azabicyclo[3.2.1]octane: The addition of the carbon bridge typically increases lipophilicity (

    
     to 
    
    
    
    ).[1] However, this increase is often less than expected for adding two carbons due to the "solvation of the bridge" effect observed in bicyclic ethers.
    • Design Tip: Use this scaffold when you need to improve metabolic stability without drastically increasing lipophilicity (unlike adding simple alkyl groups).[1]

Solubility & Permeability[1]
  • The bridged system disrupts planar stacking, which can improve solubility despite the higher carbon count (breaking crystal lattice energy).

  • The increased lipophilicity and reduced basicity often result in improved passive permeability (PAMPA/Caco-2) compared to the parent morpholine.[1]

References

  • Bodnarchuk, M. S., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[1] Journal of Medicinal Chemistry. Link[1]

  • Barnes-Seeman, D. (2014).[1] "Bridged bicyclic amines as key building blocks in medicinal chemistry."[1] Journal of Medicinal Chemistry. Link[1]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] Link

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Comparative Guide: Scaffold Hopping from Piperidine to 6-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and successful scaffolds.[1] Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined, three-dimensional arrangement.[1] However, the very success of the piperidine motif can also be a limitation, leading to crowded intellectual property space and, in some cases, undesirable pharmacological profiles such as off-target effects or metabolic liabilities.

This has driven the exploration of scaffold hopping , a powerful strategy in drug design that involves replacing a core molecular structure with a novel one while retaining or improving biological activity.[2] This guide provides an in-depth comparison of a specific, high-impact scaffold hop: the transition from the flexible, monocyclic piperidine to the conformationally constrained 6-oxa-3-azabicyclo[3.2.1]octane. This bicyclic ether represents a sophisticated bioisostere of piperidine, offering a pathway to enhance drug-like properties and unlock new chemical space.

The core principle of this scaffold hop is to leverage conformational rigidity to improve upon the parent molecule. By locking the six-membered ring into a defined geometry, the 6-oxa-3-azabicyclo[3.2.1]octane scaffold can reduce the entropic penalty of binding to a biological target, potentially leading to increased potency and selectivity.

Caption: Structural transition from piperidine to 6-oxa-3-azabicyclo[3.2.1]octane.

Physicochemical and Conformational Properties: A Head-to-Head Comparison

The decision to execute a scaffold hop is grounded in the anticipated changes to a molecule's fundamental properties. The transition from piperidine to 6-oxa-3-azabicyclo[3.2.1]octane introduces significant alterations in shape, polarity, and flexibility.

Conformational Rigidity: The most profound difference lies in conformational flexibility. Piperidine predominantly exists in a dynamic equilibrium of chair conformations.[3] While this flexibility can be advantageous, it also carries an entropic cost upon receptor binding. In contrast, the 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a rigid structure, which pre-organizes appended functional groups into specific spatial orientations. This conformational constraint can lead to a more favorable binding entropy, enhancing affinity and selectivity for the target protein.[4]

Impact on Physicochemical Parameters: The introduction of an ether linkage and the bicyclic nature of the new scaffold directly impact key drug-like properties. The ether oxygen acts as a hydrogen bond acceptor, which can alter solubility and interaction patterns with biological targets. Furthermore, the rigid structure reduces the molecule's lipophilicity (cLogP) and can improve metabolic stability by shielding potential sites of metabolism.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine6-oxa-3-azabicyclo[3.2.1]octaneRationale for Change
Molecular Weight 85.15 g/mol 113.16 g/mol [5]Increased due to the addition of the oxygen and bridging ethylene group.
cLogP (Predicted) ~1.1~-0.1[6]The introduction of the polar ether oxygen significantly lowers lipophilicity.
pKa (Predicted) ~11.2~8.5 - 9.5The electron-withdrawing effect of the ether oxygen reduces the basicity of the nitrogen atom.
Polar Surface Area 12.0 Ų21.3 ŲThe ether oxygen contributes to a larger polar surface area.
Flexibility High (Chair Flips)Low (Rigid Bicyclic)The bridged structure eliminates ring inversion, creating a fixed conformation.

Note: Predicted values can vary based on the algorithm used. These values are for the unsubstituted parent scaffolds.

Synthetic Accessibility: Crafting the Bicyclic Scaffold

A critical consideration for any scaffold hopping strategy is the synthetic tractability of the new core. While more complex than piperidine synthesis, routes to 6-oxa-3-azabicyclo[3.2.1]octane are well-established and accessible. One common approach involves a multi-step sequence starting from readily available materials.

A Starting Material (e.g., Furan Derivative) B Diels-Alder Cycloaddition A->B Diene + Dienophile C Epoxidation / Dihydroxylation B->C Oxidizing Agent D Ring Opening & Functional Group Interconversion C->D Nucleophilic Opening E Intramolecular Cyclization (Reductive Amination) D->E e.g., NaBH(OAc)3 F Final Scaffold 6-oxa-3-azabicyclo[3.2.1]octane E->F

Caption: Generalized synthetic workflow for the 6-oxa-3-azabicyclo[3.2.1]octane core.

Experimental Protocol: Synthesis via Intramolecular Reductive Amination

This protocol provides a generalized, representative synthesis. Specific reagents and conditions may require optimization based on the starting materials and desired substitution patterns.

  • Step 1: Dihydroxylation. To a solution of a suitable bicyclic alkene precursor (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (0.02 eq). Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Step 2: Oxidative Cleavage. Cool the reaction mixture to 0°C and add a solution of sodium periodate (NaIO₄) (2.2 eq) in water portion-wise. Stir for 2-4 hours at room temperature. The reaction progress is monitored by the disappearance of the diol intermediate.

  • Step 3: Work-up and Extraction. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.

  • Step 4: Intramolecular Reductive Amination. Dissolve the crude dialdehyde in 1,2-dichloroethane (DCE). Add a primary amine (e.g., benzylamine, 1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir the reaction at room temperature for 12-18 hours.

  • Step 5: Final Work-up and Purification. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected 6-oxa-3-azabicyclo[3.2.1]octane.

Case Study: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

The true value of a scaffold hop is demonstrated through its application in a live drug discovery program. A compelling example is the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammatory conditions.[7]

In a study by Armirotti et al., researchers initiated a program with a piperidine-containing lead compound.[7][8] While this initial hit showed activity, it suffered from suboptimal drug-like properties. By replacing the piperidine with an azabicyclo[3.2.1]octane core (a close analogue to our topic scaffold), they observed a significant improvement in potency and overall profile.[7]

cluster_workflow Lead Optimization Workflow A Initial Hit (Piperidine-based) B Analyze Deficiencies (e.g., Potency, ADME) A->B C Hypothesis Generation: Constrain piperidine to improve binding and properties B->C D Scaffold Hop to Azabicyclo[3.2.1]octane C->D E Synthesis of New Analogues D->E F In Vitro & In Vivo Testing E->F G Data Analysis: SAR & Property Assessment F->G G->C Further Optimization Cycles H Optimized Lead Candidate (ARN19689) G->H 5-fold Potency Boost Improved Profile

Caption: Logic flow of the NAAA inhibitor lead optimization project.

Table 2: Comparative Performance of Piperidine vs. Azabicyclo[3.2.1]octane Scaffolds

CompoundScaffoldh-NAAA IC50 (µM)Key ObservationReference
Hit 1 Piperidine~1.15Initial screening hit with moderate potency.[7]
Analogue 20 Azabicyclo[3.2.1]octane0.23~5-fold increase in potency by constraining the piperidine ring.[7]
ARN19689 Azabicyclo[3.2.1]octane0.042Further optimization of the bicyclic scaffold led to a highly potent lead candidate.[7][8]

This case study powerfully illustrates the benefits of the scaffold hop. Constraining the flexible piperidine into the rigid bicyclic system resulted in a substantial boost in inhibitory activity, validating the hypothesis that a pre-organized conformation enhances binding affinity.[7] This success paved the way for further optimization, ultimately leading to a candidate with a superior pharmacological and pharmacokinetic profile.[8]

Protocol for Comparative Evaluation: In Vitro Metabolic Stability

To experimentally validate the benefits of a scaffold hop on drug metabolism, a head-to-head comparison using human liver microsomes (HLM) is essential. This assay quantifies the intrinsic clearance of a compound, providing a direct measure of its metabolic stability.[9]

Protocol: Human Liver Microsome (HLM) Stability Assay
  • Preparation of Solutions:

    • Test Compound Stock: Prepare 10 mM stock solutions of both the piperidine and the 6-oxa-3-azabicyclo[3.2.1]octane analogues in DMSO.

    • Working Solution (2X): Dilute the stock solution to 2 µM in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • HLM Suspension (2X): Dilute pooled HLM to 1.0 mg/mL in the same buffer. Keep on ice.

    • NADPH Regenerating Solution (2X): Prepare according to the manufacturer's instructions. Keep on ice.

  • Incubation Procedure (96-well plate format):

    • Add 50 µL of the 2X test compound working solution to the appropriate wells.

    • Pre-warm the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 50 µL of the 2X HLM suspension that has been pre-warmed with the NADPH solution. The final concentration in the well will be 1 µM test compound and 0.5 mg/mL HLM.

    • For the T=0 min time point, add the quenching solution (ice-cold acetonitrile with an internal standard) before adding the HLM/NADPH mixture.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life for the 6-oxa-3-azabicyclo[3.2.1]octane analogue compared to the piperidine compound would provide strong evidence of improved metabolic stability.[9]

Conclusion and Outlook

The scaffold hop from piperidine to 6-oxa-3-azabicyclo[3.2.1]octane is a sophisticated strategy for lead optimization that offers tangible benefits. By replacing a flexible, common scaffold with a rigid, more complex bioisostere, medicinal chemists can achieve:

  • Enhanced Potency and Selectivity: Through conformational constraint, which reduces the entropic penalty of binding.

  • Improved Physicochemical Properties: Often leading to lower lipophilicity and better solubility.

  • Increased Metabolic Stability: The rigid core can protect metabolically labile sites.

  • Novel Chemical Space: Providing an avenue to secure new intellectual property.

While the synthesis is more demanding than that of simple piperidines, the potential rewards in creating superior drug candidates are substantial. As demonstrated by successful applications in active drug discovery programs, the 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a valuable tool in the modern medicinal chemist's arsenal for overcoming the limitations of traditional privileged structures.

References

  • PubChem. 6-Oxabicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]

  • Sun H, Tawa G, Wallqvist A. Classification of Scaffold Hopping Approaches. PMC. [Link]

  • de la Torre BG, Albericio F. Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. PMC. [Link]

  • Reiser O. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Lindsley CW, et al. Initial "scaffold hopping" library. 24-membered library of 3-amino... ResearchGate. [Link]

  • Chemler SR. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. [Link]

  • Armirotti A, et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]

  • Simpkins NS. Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. [Link]

  • Pulipaka AB, Bergmeier SC. A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. PubMed. [Link]

  • Filippini MH, Rodriguez J. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. ACS Publications. [Link]

  • Armirotti A, et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Harman LG, et al. Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. PMC. [Link]

  • PubChem. 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. 2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. [Link]

  • Wen W, et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. [Link]

  • Cooper M, et al. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry. [Link]

  • Trofimov A, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chernykh AV, et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Carretero JC, et al. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 3-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]

  • Mykhailiuk PK, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. [Link]

  • MDPI. Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • ResearchGate. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]

  • Elmansy MF, et al. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. PMC. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • Semantic Scholar. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

Sources

Bioavailability Assessment of Bridged Oxa-Aza Bicyclic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability Assessment of Bridged Oxa-Aza Bicyclic Drugs Content Type: Publish Comparison Guide

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated three-dimensional (3D) scaffolds over traditional planar aromatics. Among these, bridged oxa-aza bicyclic systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane, 3-oxa-8-azabicyclo[3.2.1]octane) have emerged as superior bioisosteres for morpholines and piperazines.

This guide provides a technical comparison of these bridged scaffolds against their non-bridged counterparts. It details the counterintuitive physicochemical properties—specifically the "Lipophilicity Paradox"—and outlines self-validating experimental protocols for assessing their bioavailability.

The Structural Advantage: Bridged vs. Non-Bridged[1]

Bridged oxa-aza bicycles introduce geometric constraints that alter the vector of lone pairs and the exposure of polar surface area (PSA). Unlike flexible morpholines, which exist in a chair conformation equilibrium, bridged systems are locked.

The Lipophilicity Paradox

Conventional medicinal chemistry suggests that adding carbon atoms increases lipophilicity (


). However, bridging a morpholine ring with a methylene bridge (

) often reduces

.
  • Mechanism: The bridge forces the molecule into a conformation where the polar heteroatoms (O and N) are more solvent-exposed, increasing hydration energy and aqueous solubility despite the higher carbon count.

  • Impact: This allows researchers to add bulk (for selectivity) without incurring the metabolic or solubility penalties usually associated with increased molecular weight.

Comparative Data: Morpholine vs. Bridged Analogs
FeatureMorpholine (Parent)2-Oxa-5-azabicyclo[2.2.1]heptane (Bridged)Impact on Bioavailability
Topology Flexible (Chair/Boat)Rigid (Bicyclic)Rigid scaffolds reduce entropic penalty upon protein binding.
LogD (pH 7.4) Baseline-0.4 to -0.8 units lower Improved aqueous solubility; lower non-specific binding.
Basicity (pKa) ~8.3~8.5 - 9.0Slightly increased basicity affects lysosomal trapping and volume of distribution (

).
Metabolic Stability Susceptible to

-oxidation
High Bridge sterically shields

-carbons from CYP450 oxidation.
Permeability High (Passive)Moderate to HighLower lipophilicity is offset by reduced molecular footprint.
Strategic Workflow: Scaffold Selection

The following decision tree illustrates when to transition from a standard heterocycle to a bridged oxa-aza system during lead optimization.

ScaffoldSelection Start Lead Compound Analysis (Morpholine/Piperazine Core) Issue1 Issue: High Clearance (Cl_int)? Start->Issue1 Issue2 Issue: Poor Solubility / High LogD? Start->Issue2 Action1 Strategy: Block Metabolic Soft Spots Issue1->Action1 Yes Action2 Strategy: Reduce Lipophilicity Issue2->Action2 Yes Solution Switch to Bridged Oxa-Aza Scaffold (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) Action1->Solution Action2->Solution Validation Validate: Microsomal Stability & LogD Solution->Validation

Figure 1: Decision logic for implementing bridged scaffolds to resolve ADME liabilities.

Experimental Protocols for Bioavailability Assessment

Bridged oxa-aza bicycles are often highly polar and basic. Standard protocols must be adapted to account for low UV absorbance and potential lysosomal trapping.

Protocol A: High-Throughput Solubility & LogD (Shake-Flask Variant)

Why this method? Potentiometric methods may fail due to the high pKa. The miniaturized shake-flask method coupled with LC-MS/MS provides the necessary sensitivity for these non-chromophoric compounds.

  • Preparation: Prepare 10 mM stock solutions of the bridged compound in DMSO.

  • Partitioning:

    • Aqueous Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Organic Phase: 1-Octanol (saturated with buffer).

    • Mix 10 µL stock with 495 µL buffer and 495 µL octanol in a 96-well deep-well plate.

  • Equilibration: Shake vigorously for 24 hours at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification (Crucial Step):

    • Bridged bicycles often lack UV chromophores. Use LC-MS/MS (ESI+) for quantification.

    • Analyze both phases.[1] Calculate

      
      .
      
  • Self-Validation: Include Propranolol (High Permeability/Lipophilicity control) and Ranitidine (Low Permeability control). The bridged analog should show lower LogD than its parent morpholine.[2]

Protocol B: Metabolic Stability (Microsomal Clearance)

Why this method? Bridged systems are designed to resist oxidative metabolism. Standard incubation times may be too short to detect turnover, requiring extended time points or hepatocyte relay assays.

  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (ensure excess to prevent depletion during long incubations).

  • Incubation:

    • Spike test compound at 1 µM (prevents enzyme saturation).

    • Incubate at 37°C.

    • Timepoints: 0, 15, 30, 60, and 120 minutes . (Note: Bridged compounds are often very stable; 120 min is required to calculate intrinsic clearance accurately).

  • Termination: Quench with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Calculate

      
       and 
      
      
      
      .
    • Success Criteria: Bridged analog should exhibit

      
       of the non-bridged parent.
      
Protocol C: Caco-2 Permeability with P-gp Assessment

Why this method? Bridged amines can be substrates for P-glycoprotein (P-gp/MDR1). Bidirectional transport is essential to distinguish passive permeability from efflux.

  • Cell Culture: Caco-2 monolayers grown on Transwell® inserts (21 days). TEER > 1000

    
    .
    
  • Transport Assay:

    • Apical to Basolateral (A-B): Simulates absorption.

    • Basolateral to Apical (B-A): Simulates efflux.

    • Buffer: HBSS pH 7.4.

  • Inhibitor Check: If Efflux Ratio (

    
    ) > 2.0, repeat assay with Verapamil  (P-gp inhibitor).
    
  • Interpretation:

    • High Permeability:

      
      .
      
    • Bridged bicycles typically show

      
       comparable to parents but with significantly higher solubility, improving the overall Developability Classification System (DCS)  score.
      
Mechanistic Pathway: From Structure to Bioavailability

The following diagram details how the structural bridge influences downstream pharmacokinetic parameters.

BioavailabilityPathway Structure Bridged Oxa-Aza Scaffold (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) Prop1 Conformational Rigidity Structure->Prop1 Prop2 Exposed Polar Surface Structure->Prop2 Prop3 Steric Shielding Structure->Prop3 Result1 Reduced Entropy Loss (Better Binding Affinity) Prop1->Result1 Result2 Lower LogD & Higher Solubility Prop2->Result2 Result3 Blocked Metabolic Sites (Lower Clearance) Prop3->Result3 Outcome Optimized Bioavailability (High Exposure / Low Dose) Result1->Outcome Result2->Outcome Result3->Outcome

Figure 2: Mechanistic impact of bridging on physicochemical and PK properties.

References
  • AstraZeneca. (2018).[3] Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.

  • Bioorganic & Medicinal Chemistry Letters. (2010). 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability.

  • Kymera Therapeutics. (2023). Discovery of KT-474: The First Heterobifunctional Degrader of IRAK4 to Enter Clinical Development. (Example of bridged morpholine usage for permeability).

  • Organic & Biomolecular Chemistry. (2022). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes.

Sources

Lipophilicity (LogP) Comparison of Bicyclic Isosteres: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The "Escape from Flatland" Paradigm

In modern drug development, replacing flat, sp²-hybridized aromatic rings (such as phenyl groups) with sp³-rich bicyclic scaffolds is a premier strategy to optimize a molecule's physicochemical profile. High aromatic ring counts inevitably lead to strong π-π stacking, which increases crystal lattice energy and severely limits aqueous solubility.

By introducing 3D bicyclic isosteres, researchers disrupt molecular planarity. This bioisosteric replacement fundamentally alters the thermodynamic properties of the molecule, effectively lowering the melting point and enhancing solubility without drastically inflating molecular weight 1[1]. However, the impact of these 3D structures on lipophilicity—quantified as the partition coefficient (LogP)—is highly dependent on the specific geometry and electron density of the chosen isostere.

Comparative Lipophilicity (LogP) Profiling

While the overarching goal of utilizing bicyclic isosteres is to improve aqueous solubility and metabolic stability, their specific effects on LogP vary significantly across different structural classes.

  • Bicyclo[1.1.1]pentane (BCP): BCP is widely recognized as a highly effective nonclassical phenyl bioisostere. Experimental data demonstrates that BCP generally exhibits a slightly lower lipophilicity than its aromatic counterpart, typically reducing LogP by ~0.2 units 2[2]. For example, in the optimization of the γ-secretase inhibitor BMS-708,163, replacing the central fluorophenyl ring with a BCP motif maintained enzyme inhibition potency while significantly improving passive permeability and aqueous solubility [[3]](3].

  • Cubane: Unlike BCP, replacing a phenyl ring with a cubane core typically results in a measurable increase in LogP (often by ~0.5 units) due to the dense packing of non-polar C-H bonds 4[4]. In the development of open-source antimalarials, cubane analogues preserved in vitro potency but exhibited an unexpected shift in metabolic hotspots directly onto the cubane core, challenging the assumption of its absolute metabolic stability 4[4].

  • Spirocycles: Replacing planar heterocycles (like piperazine) with spirocyclic diamines disrupts molecular symmetry. In the development of benzothiazinones for tuberculosis, this replacement led to an overall decrease in calculated LogP (cLogP), improving the Lipophilic Ligand Efficiency (LLE) and enhancing aqueous solubility by over 1000-fold 1[1].

  • Fluorinated Bicycles: The introduction of fluorine atoms into bicyclic systems provides granular control over LogP. For instance, gem-difluorination at the bridge position of a BCP scaffold increases its lipophilicity, bringing it closer to the parent aromatic compound's LogP value 2[2].

Quantitative Comparison Table
BioisostereStructural NatureImpact on LogP (vs. Phenyl/Planar)Key Physicochemical Effects
Bicyclo[1.1.1]pentane (BCP) sp³-rich 3D scaffoldSlightly Decreased (~0.2 units)Enhanced solubility, improved passive permeability, maintained potency.
Cubane Highly strained 3D cubeIncreased (~0.5 units)Preserved bioactivity, potential shift in metabolic hotspots to the core.
Spirocycles Orthogonal ring systemsDecreased cLogPMassive solubility gains (>1000-fold), improved Lipophilic Ligand Efficiency.
Carboranes (closo-) Boron-rich 3D clustersHighly IncreasedEnhanced target affinity, but potential solubility reduction due to high lipophilicity.

Experimental Methodology: Self-Validating LogP Protocols

To accurately capture the nuanced LogP differences between bicyclic isosteres, the traditional shake-flask method remains the gold standard, as it directly measures thermodynamic partitioning without relying on extrapolated retention indices 5[5]. However, to address its low throughput and high material requirements, a Miniaturized Shake-Flask HPLC Method is strictly recommended 6[6].

Causality & Trustworthiness: This protocol is a self-validating system. By utilizing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC/DAD), the method ensures that degradation products or impurities do not skew the UV absorbance readings 6[6]. Furthermore, strict thermostatic control at 25.0 ± 0.1 °C prevents temperature-induced shifts in the partition equilibrium, ensuring pure thermodynamic fidelity 6[6].

Step-by-Step Protocol: Miniaturized Shake-Flask HPLC
  • Solvent Saturation: Pre-saturate n-octanol with Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours. Causality: Mutual saturation prevents volume shifts during the experiment, which would otherwise distort concentration calculations 7[7].

  • Sample Preparation: Dissolve the bicyclic isostere in DMSO to create a 10 mM stock solution. To minimize co-solvent effects on partitioning, the final DMSO concentration in the test system must be kept below 1% 7[7].

  • Partitioning: In conventional 2-mL HPLC vials, combine the pre-saturated PBS and n-octanol phases. Test multiple phase ratios (e.g., 10:1, 1:1, and 1:10) to accommodate the unknown distribution of highly lipophilic or hydrophilic isosteres 6[6].

  • Thermodynamic Equilibration: Shake the vials mechanically for 1 hour, followed by incubation in a thermostat at exactly 25.0 ± 0.1 °C for 24 hours to achieve complete thermodynamic equilibrium 6[6].

  • Phase Separation: Centrifuge the vials to break any micro-emulsions, ensuring a sharp phase boundary.

  • HPLC/DAD Quantification: Inject aliquots from both the aqueous (PBS) and organic (n-octanol) phases directly into the HPLC. Calculate the LogP based on the ratio of the integrated peak areas, correcting for the injection volumes 6[6].

Visualizations

BioisostereLogic Phenyl Planar Aromatic Ring (e.g., Phenyl) Bicyclic 3D Bicyclic Isosteres (BCP, Cubane, Spirocycles) Phenyl->Bicyclic Bioisosteric Replacement LogP Lipophilicity (LogP) Modulation Bicyclic->LogP Altered Sp3 Character Solubility Aqueous Solubility Enhancement Bicyclic->Solubility Reduced Crystal Packing Metabolism Metabolic Stability (CYP450 Evasion) Bicyclic->Metabolism Removal of Epoxidation Sites

Logic of replacing planar rings with 3D bicyclic isosteres.

HPLCWorkflow Prep 1. Sample Prep Dissolve in DMSO Partition 2. Partitioning n-Octanol / PBS Prep->Partition Equilibrate 3. Equilibration Thermostat (25°C) Partition->Equilibrate Separate 4. Phase Separation Centrifugation Equilibrate->Separate Analyze 5. HPLC Analysis Quantify Both Phases Separate->Analyze

Miniaturized Shake-Flask HPLC workflow for LogP determination.

References

  • [1] Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. National Institutes of Health (NIH). 1

  • [4] Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. University College London (UCL) Discovery. 4

  • [6] Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. SRCE. 6

  • [5] High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. 5

  • [7] LogP / LogD shake-flask method v1. ResearchGate. 7

  • [3] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. 3

  • [8] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. National Institutes of Health (NIH). 8

  • [2] University of Southampton Research Repository (Experimental lipophilicity data of fluorinated bicyclo[1.1.1]pentanes). University of Southampton. 2

Sources

Safety Operating Guide

Laboratory Disposal Protocol: 6-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 6-Oxa-3-azabicyclo[3.2.1]octane down the drain. This bicyclic amine is an environmental toxin and a local irritant. It must be managed as Hazardous Organic Alkaline Waste .

  • Primary Hazard: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[1]

  • Disposal Stream: Non-Halogenated Organic Solvents (if in solution) or Solid Hazardous Waste (if pure solid/salt).

  • Critical Incompatibility: Strong Acids (Exothermic reaction), Oxidizing Agents.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. 6-Oxa-3-azabicyclo[3.2.1]octane is a bridged heterocycle containing both an ether and a secondary amine.

Physicochemical Properties
PropertyDataOperational Implication
Molecular Weight ~113.16 g/mol Small molecule, high mobility in solvent systems.
Physical State Liquid (Free Base) / Solid (HCl Salt)Free Base: Handle as volatile organic. Salt: Handle as particulate solid.
Functional Groups Secondary Amine, Ether BridgeAmine: Basic pH; reacts with acids. Ether: Peroxide former potential (low, but possible upon long storage).
Acidity (pKa) ~9-10 (Estimated for amine)Alkaline: Must be segregated from acid waste streams to prevent violent exotherms.
The "Why" Behind the Protocol (Causality)
  • Amine Functionality: The secondary nitrogen at the 3-position makes this compound a base. Mixing this directly with acidic waste streams (e.g., waste H₂SO₄ or HCl) will generate immediate heat and potentially toxic vapors. Therefore, it must be segregated into alkaline or neutral organic waste.

  • Bicyclic Structure: The [3.2.1] bridge creates a rigid lipophilic scaffold. Unlike simple aliphatic amines, this structure can persist in water systems if improperly flushed, posing risks to aquatic life. Therefore, drain disposal is strictly prohibited.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the state of the waste.

  • Pure Compound (Solid/Liquid):

    • If the material is the hydrochloride salt (solid), double-bag in chemically resistant polyethylene bags.

    • If the material is the free base (liquid), transfer to a small, sealable glass or HDPE container.

  • Reaction Mixture (Solution):

    • If dissolved in organic solvent (DCM, Methanol, Ethyl Acetate), the solvent dictates the primary waste stream.

    • Crucial Step: Check pH. If the solution was part of an acidic workup, neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste carboy.

Phase 2: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) carboys are preferred for amine-containing waste.

  • Labeling:

    • Standard: "Hazardous Waste - Organic."

    • Specific Constituents: Must list "6-Oxa-3-azabicyclo[3.2.1]octane" clearly.

    • Hazard Checkbox: Mark "Irritant" and "Flammable" (if in solvent).

Phase 3: The Disposal Decision Tree

Use the following logic flow to determine the exact physical path of the waste.

DisposalWorkflow Start Waste Generation: 6-Oxa-3-azabicyclo[3.2.1]octane StateCheck Physical State? Start->StateCheck Solid Solid (HCl Salt or Contaminated PPE) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Stream C: Solid Hazardous Waste Solid->SolidStream Double Bag & Tag SolventCheck Is it Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No

Figure 1: Decision matrix for segregating bicyclic amine waste based on physical state and solvent carrier.

Emergency Contingencies (Spill Response)

Scenario: A 100g bottle of the liquid free base shatters on the floor.

  • Evacuate & Ventilate: The amine vapor is a respiratory irritant (H335). Clear the immediate area and increase ventilation.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If ventilation is poor, use a half-face respirator with organic vapor cartridges.

  • Containment: Do not use water immediately. Surround the spill with an inert absorbent (Vermiculite, Sand, or commercial "Pigs").

  • Neutralization (Optional but Recommended): Sprinkle a weak acid powder (like Citric Acid) or use a commercial acid neutralizer on the spill only if you are trained to do so. This converts the volatile free base into a non-volatile salt.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Debris from Chemical Spill: Amine."

Regulatory Compliance & Self-Validation

To ensure your process is compliant, perform this Self-Validation Check before handoff:

  • [ ] Compatibility Check: Did I ensure no strong acids (Nitric, Sulfuric) are in the waste container?

  • [ ] pH Check: Is the waste stream pH > 4? (Prevents hydrazoic acid formation if azides are present elsewhere, though not specific to this molecule, it is good hygiene).

  • [ ] Cap Integrity: Is the cap vented? (Standard for organic waste to prevent pressure buildup).

Regulatory Framework[2][3][4][5]
  • RCRA (USA): While not explicitly P-listed or U-listed by specific name, it is regulated under 40 CFR 261 as characteristic waste if ignitable (D001) or reactive.

  • ECHA (EU): Classified as Skin Irrit. 2 / Eye Irrit. 2. Disposal must follow Directive 2008/98/EC on waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12313490, 3-Azabicyclo[3.2.1]octane. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Strategy: 6-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxa-3-azabicyclo[3.2.1]octane (CAS: 280-18-2) presents specific handling challenges due to its bridged bicyclic amine structure. While often classified as an irritant (H315, H319, H335), its lipophilic ether bridge and secondary amine functionality necessitate protocols that exceed standard "general lab safety."

Immediate Action Plan:

  • Primary Hazard: Mucous membrane irritation and potential skin sensitization.

  • Critical PPE: Chemical Splash Goggles (ANSI Z87.1+) and Double Nitrile Gloving (minimum 5 mil outer).

  • Engineering Control: All handling must occur within a certified chemical fume hood.

Risk Assessment & Hazard Identification

Why specific PPE is required beyond the SDS.

To select the correct PPE, we must understand the molecule's behavior. This compound is a morpholine analog constrained in a bridged system.

  • The Amine Functionality (N-H): As a secondary amine, it is basic and nucleophilic. It will react with moisture on skin or mucous membranes to form alkaline solutions, leading to irritation or chemical burns upon prolonged contact.

  • The Ether Bridge (C-O-C): The oxygen bridge increases the molecule's lipophilicity compared to simple amines. Causality: This lipophilicity facilitates faster permeation through the stratum corneum (outer skin layer) and through standard disposable glove materials.

  • Volatility: While the hydrochloride salt (CAS 54745-74-3) is a solid and presents an inhalation dust hazard, the free base is more volatile. Vapors are heavier than air and will pool in low areas.

Hazard Class (GHS)H-CodeDescriptionPPE Implication
Acute Toxicity (Oral) H302Harmful if swallowedFace shield required during large scale (>1g) transfer.
Skin Irritation H315Causes skin irritationDouble gloving is mandatory to prevent micro-exposure.
Eye Irritation H319Causes serious eye irritationSafety glasses are insufficient . Goggles required.[1]
STOT - SE H335Respiratory irritationHandling restricted to Fume Hood (LEV).

Engineering Controls: The Primary Defense

PPE is the last line of defense. Engineering controls are the first.

Before donning PPE, ensure the Local Exhaust Ventilation (LEV) is functional.

  • Face Velocity: Must be between 0.3 m/s and 0.5 m/s (60–100 fpm).

  • Sash Height: Keep the sash at the lowest possible working position (below breathing zone) to act as a physical shield against splashes.

Detailed PPE Selection Protocol

A. Eye and Face Protection

Standard: ANSI/ISEA Z87.1-2020 (D3 rating for Splash).

  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why not Safety Glasses? Safety glasses have gaps. Amine vapors can bypass side shields, irritating the moisture on the eye surface. Furthermore, the bridged structure suggests potential for rapid corneal clouding if a splash occurs.

  • Face Shield: Required only when handling liquid volumes >50 mL or during exothermic neutralization steps.

B. Hand Protection (Glove Logic)

Selection based on permeation rates of cyclic amines/ethers.

Since specific degradation data for 6-Oxa-3-azabicyclo[3.2.1]octane is rare, we utilize Morpholine and Diethylamine as structural proxies for permeation resistance.

Glove MaterialThicknessEst. BreakthroughUsage Recommendation
Nitrile (Disposable) 4-5 mil< 15 minsSplash Only. Change immediately upon contact.
Nitrile (Extended Cuff) 8-12 mil30-60 minsStandard Handling. Recommended as outer glove.
Laminate (Silver Shield) 2.7 mil> 480 minsSpill Cleanup / Immersion. Mandatory for spills.
Latex N/AImmediateDO NOT USE. Rapid degradation by amines.

The Double-Gloving Protocol:

  • Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).

  • Outer Layer: 8 mil Nitrile or Neoprene (Protection layer - distinct color).

    • Logic: If the outer glove tears or is permeated, the color contrast alerts the user immediately.

C. Body and Respiratory Protection[1]
  • Lab Coat: 100% Cotton or Nomex. Avoid synthetic blends (polyester) which can melt into skin if a reaction exotherms or a fire occurs.

  • Respiratory: If work must occur outside a hood (strongly discouraged), use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for PPE selection based on the state of matter and quantity handled.

PPE_Selection_Logic Start Handling 6-Oxa-3-azabicyclo[3.2.1]octane State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Powder Liquid Liquid / Solution (Free Base) State->Liquid Oil/Solvent Small_Scale Small Scale (< 1g) Solid->Small_Scale Liquid->Small_Scale Large_Scale Large Scale (> 1g) Liquid->Large_Scale PPE_Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Goggles Lab Coat Fume Hood Small_Scale->PPE_Level_1 PPE_Level_2 LEVEL 2 PPE: Nitrile (8 mil) + Laminate Liner Face Shield + Goggles Apron Fume Hood Large_Scale->PPE_Level_2

Figure 1: PPE Selection Matrix based on physical state and scale.[1][2][3][4][5] Note the escalation to face shields and laminate liners for liquid handling at scale.

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Clean" Zone)
  • Inspect Gloves: Inflate nitrile gloves with air to check for pinholes before donning.

  • Clear Hood: Remove unnecessary clutter to prevent airflow turbulence.

  • Labeling: Ensure receiving vessel is labeled before transfer begins.

Phase 2: Handling (The "Hot" Zone)
  • Weighing: If weighing the solid HCl salt, use a static-free spatula. If the powder is fine, use a balance enclosure or work strictly inside the hood.

  • Liquid Transfer:

    • Use Luer-lock syringes for volumes < 20 mL to prevent needle detachment.

    • Technique: Keep hands parallel to the airflow, never blocking the sash opening.

    • Spill Prevention: Perform all transfers over a secondary containment tray (polypropylene).

Phase 3: Doffing (Removal)
  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out) and dispose of in solid hazardous waste.

  • Wash: Wash inner gloves with soap and water before removing them.

  • Final Wash: Wash hands with soap and lukewarm water for 20 seconds.

Emergency Response & Disposal

In Case of Exposure:

  • Skin Contact: Immediately flush with water for 15 minutes.[6] Do not use vinegar or neutralizing agents on the skin (exothermic risk).

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek medical attention immediately—bridged amines can cause delayed corneal damage.

Spill Management Workflow:

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Close Sash) Spill->Isolate PPE_Up 2. Don Level 2 PPE (Silver Shield Gloves) Isolate->PPE_Up Absorb 3. Absorb (Vermiculite/Sand) PPE_Up->Absorb Collect 4. Collect & Label (Hazardous Waste) Absorb->Collect

Figure 2: Immediate spill response workflow. Note the requirement for upgraded PPE before attempting cleanup.

Disposal: Dispose of as Alkaline Organic Waste . Do not mix with oxidizing agents (e.g., nitric acid) or acid chlorides, as violent reactions will occur.

References

  • PubChem. (2023). 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Compound Summary. National Library of Medicine. [Link][7]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). [Link]

Sources

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